LpxC-IN-13
Description
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Properties
Molecular Formula |
C25H28N4O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol |
InChI |
InChI=1S/C25H28N4O3/c1-18(30)25-26-8-9-29(25)17-22-16-24(32-27-22)21-6-4-19(5-7-21)2-3-20-14-23(15-20)28-10-12-31-13-11-28/h4-9,16,18,20,23,30H,10-15,17H2,1H3/t18-,20?,23?/m0/s1 |
InChI Key |
MDRNQGXMBXNQJB-QRGRWYIGSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4CC(C4)N5CCOCC5)O |
Canonical SMILES |
CC(C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4CC(C4)N5CCOCC5)O |
Origin of Product |
United States |
Foundational & Exploratory
LpxC Inhibition in Pseudomonas aeruginosa: A Technical Whitepaper
A Note on the Target Compound: Initial literature searches for "LpxC-IN-13" did not yield specific data for a compound with this designation. Therefore, this technical guide will focus on the well-characterized and potent LpxC inhibitor, ACHN-975 , as a representative example to illustrate the mechanism of action, experimental evaluation, and antibacterial properties of LpxC inhibitors against Pseudomonas aeruginosa. The principles and methodologies described are broadly applicable to the study of other LpxC inhibitors.
Introduction to LpxC as a Target in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), serves as a crucial permeability barrier, contributing significantly to this resistance. The biosynthesis of Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making the enzymes in this pathway attractive targets for novel antibiotics.[1][2][3]
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC, is a zinc metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of Lipid A.[1][4][5] Its essentiality for bacterial survival, high degree of conservation among Gram-negative species, and the absence of a human homologue make it a prime target for the development of new antibacterial agents with a novel mechanism of action.[1] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[3]
Mechanism of Action of LpxC Inhibitors
LpxC inhibitors act as competitive inhibitors, binding to the active site of the LpxC enzyme and preventing the deacetylation of its natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This inhibition blocks the entire downstream pathway of Lipid A biosynthesis. The consequence of this blockade is the inability of the bacterium to produce new LPS, which is essential for the formation and maintenance of the outer membrane. This disruption of the outer membrane leads to increased permeability, loss of cellular integrity, and ultimately, bactericidal activity.[3][5]
Many potent LpxC inhibitors, including ACHN-975, are hydroxamic acid-based compounds. The hydroxamate moiety chelates the catalytic zinc ion in the active site of LpxC, a key interaction for potent inhibition.[5][6]
The Lipid A Biosynthesis Pathway (Raetz Pathway)
The biosynthesis of Lipid A in P. aeruginosa follows the Raetz pathway. The inhibition of LpxC at an early stage of this pathway is critical for its antibacterial effect.
Figure 1: The Raetz Pathway for Lipid A biosynthesis in P. aeruginosa and the point of inhibition by LpxC inhibitors.
Quantitative Analysis of LpxC Inhibitor Activity
The potency of LpxC inhibitors is quantified through enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and through microbiological assays to determine the minimum inhibitory concentration (MIC) against whole bacterial cells.
Enzymatic Inhibition of P. aeruginosa LpxC
The following table summarizes the in vitro inhibitory activity of selected LpxC inhibitors against the purified LpxC enzyme from P. aeruginosa.
| Compound | P. aeruginosa LpxC IC50 (nM) | Reference |
| ACHN-975 | 0.5 | [1] |
| LPXC-516 | 1.1 | [1] |
| LPXC-313 | 0.9 | [1] |
| LPXC-289 | 1.3 | [1] |
| LpxC-4 | Not substantially different from others in series | [7] |
| CHIR-090 | Potent inhibitor | [5][8] |
Antibacterial Activity against P. aeruginosa
The whole-cell activity of LpxC inhibitors is a critical measure of their potential as antibiotics. The following table presents the MIC values of ACHN-975 and other LpxC inhibitors against clinical isolates of P. aeruginosa.
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| ACHN-975 | 0.06 | 0.25 | ≤0.008 to 2 | [1] |
| LPXC-516 | 1 | 2 | Not specified | [1] |
| LPXC-313 | Not specified | 2 | Not specified | [1] |
| LPXC-289 | Not specified | 2 | Not specified | [1] |
| LpxC-4 | Not specified | 0.5 | Not specified | [7] |
| CHIR-090 | Not specified | 2 | Not specified | [7] |
Mechanisms of Resistance to LpxC Inhibitors
As with any antimicrobial agent, the potential for resistance development is a key consideration. For LpxC inhibitors, resistance in P. aeruginosa has been observed to arise through several mechanisms:
-
Upregulation of Efflux Pumps: Overexpression of efflux pumps, such as MexCD-OprJ, can reduce the intracellular concentration of the inhibitor.[8]
-
Target Mutations: Mutations within the lpxC gene can lead to amino acid substitutions in the LpxC enzyme, reducing the binding affinity of the inhibitor.[8]
-
LpxC Overexpression: Increased expression of the LpxC enzyme can titrate the inhibitor, requiring higher concentrations for a bactericidal effect.[8]
Detailed Experimental Protocols
LpxC Enzyme Inhibition Assay
A common method for determining the IC50 of LpxC inhibitors is a fluorescence-based assay that measures the formation of the deacetylated product.
Principle: The deacetylated product of the LpxC reaction, UDP-3-O-(R-3-hydroxymyristoyl)glucosamine, has a free amine group that can be derivatized with o-phthaldialdehyde (OPA) to yield a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of product formed and thus to the enzyme activity.
Materials:
-
Purified P. aeruginosa LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer (e.g., 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 80 µM dithiothreitol, 0.02% Brij 35)
-
LpxC inhibitor dissolved in DMSO
-
Stopping solution: 0.625 M Sodium Hydroxide
-
Neutralization solution: 0.625 M Acetic Acid
-
OPA reagent (o-phthaldialdehyde and 2-mercaptoethanol in borate buffer)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the LpxC inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer and the substrate.
-
Add a small volume (e.g., 2 µL) of the inhibitor dilutions to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate the reaction by adding the purified LpxC enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the NaOH solution.
-
Neutralize the reaction with the acetic acid solution.
-
Add the OPA reagent to all wells to derivatize the product.
-
Measure the fluorescence at the specified wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibition control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.[9]
Figure 2: Workflow for the LpxC enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Materials:
-
P. aeruginosa strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
LpxC inhibitor dissolved in DMSO
-
96-well clear microplates
-
Bacterial inoculum standardized to ~5 x 105 CFU/mL
-
Incubator (35 ± 2 °C)
Procedure:
-
Prepare two-fold serial dilutions of the LpxC inhibitor in CAMHB in a 96-well plate.
-
Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in a well with no visible growth.[10][11]
Figure 3: Workflow for the broth microdilution MIC assay.
Conclusion
LpxC remains a highly promising target for the development of novel antibiotics against multidrug-resistant P. aeruginosa. Potent inhibitors such as ACHN-975 demonstrate the feasibility of this approach, exhibiting low nanomolar enzymatic inhibition and potent whole-cell activity. The detailed understanding of the mechanism of action, coupled with robust experimental protocols for their evaluation, provides a solid foundation for the discovery and development of new LpxC-targeting drugs. Further research will need to focus on optimizing the pharmacological properties of these inhibitors to overcome potential resistance and ensure safety and efficacy in a clinical setting.
References
- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors Based on the Diacetylene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations Reducing In Vitro Susceptibility to Novel LpxC Inhibitors in Pseudomonas aeruginosa and Interplay of Efflux and Nonefflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
LpxC-IN-13: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a significant threat to global health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of these bacteria.[1][2][3] Its absence in mammalian cells makes it a highly attractive target for the development of novel antibiotics.[2][3] This technical guide details the discovery and synthetic route of a potent class of isoserine-based amide inhibitors of LpxC, exemplified by the promising compound (S)-13j, herein referred to as LpxC-IN-13 as a representative of this series.
The discovery of this compound was achieved through a fragment-based drug discovery approach.[4] This strategy involved identifying small molecular fragments that bind to the target protein and then linking them to a known scaffold to create a more potent inhibitor.[4] This method has proven effective in generating novel LpxC inhibitors with nanomolar activity and promising antibacterial profiles.[4]
LpxC Signaling Pathway and Inhibition
LpxC catalyzes the second and committed step in the biosynthesis of lipid A, which is the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[4] The enzyme is a Zn2+-dependent deacetylase that removes the N-acetyl group from UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.[4] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.
References
- 1. LpxC inhibitors as new antibacterial agents and tools for studying regulation of lipid A biosynthesis in Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of LpxC Inhibitors: A Deep Dive into Isoserine-Based Hydroxamic Acids
For Immediate Release
This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of LpxC inhibitors: isoserine-based hydroxamic acids. LpxC, a zinc-dependent deacetylase, is a critical enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial agents.
Introduction
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme LpxC, which catalyzes the first committed step in the lipid A biosynthetic pathway, has emerged as a key target for novel antibacterial drugs.[1] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.[1] Among the various scaffolds investigated, hydroxamic acid-based inhibitors have shown significant promise due to their ability to chelate the catalytic zinc ion in the LpxC active site. This paper will focus on a series of isoserine-based hydroxamic acid analogs, exploring how structural modifications influence their inhibitory activity against LpxC and their antibacterial efficacy.
Core Structure and Mechanism of Action
The isoserine-based hydroxamic acids discussed herein share a common structural motif: a hydroxamate moiety for zinc chelation, a lipophilic side chain that occupies the enzyme's hydrophobic tunnel, and a variable substituent at the α-position of the hydroxamate designed to interact with the UDP-binding pocket of LpxC. The primary mechanism of action involves the bidentate chelation of the active site Zn²⁺ ion by the hydroxamic acid group, mimicking the transition state of the natural substrate.
Structure-Activity Relationship of Isoserine-Based Analogs
The following table summarizes the in vitro inhibitory activity of a series of isoserine-based hydroxamic acid analogs against E. coli LpxC (C63A mutant) and their antibacterial activity against various E. coli and P. aeruginosa strains. The data highlights key structural modifications and their impact on potency.
| Compound | R-group | E. coli LpxC C63A IC50 (nM) | P. aeruginosa LpxC Ki (nM) | E. coli BL21(DE3) MIC (µg/mL) | E. coli D22 MIC (µg/mL) | P. aeruginosa PAO1 MIC (µg/mL) |
| (S)-13a | Phenyl | 100 ± 10 | 110 ± 10 | > 128 | 0.5 | > 128 |
| (S)-13b | 4-Biphenyl | 480 ± 50 | 510 ± 50 | > 128 | 8 | > 128 |
| (S)-13c | 3-Biphenyl | 270 ± 20 | 250 ± 10 | > 128 | 4 | > 128 |
| (S)-13d | 2-Biphenyl | 1500 ± 200 | 1300 ± 100 | > 128 | 32 | > 128 |
| (S)-13e | 4-Phenoxyphenyl | 110 ± 10 | 110 ± 10 | > 128 | 2 | > 128 |
| (S)-13f | 3-Phenoxyphenyl | 130 ± 10 | 120 ± 10 | > 128 | 2 | > 128 |
| (S)-13g | Indole-2-carboxamide | 23 ± 2 | 19 ± 1 | 8 | 0.063 | > 128 |
| (S)-13h | Indole-3-carboxamide | 13 ± 1 | 9.2 ± 0.5 | 4 | 0.031 | 64 |
| (S)-13i | Indole-4-carboxamide | 10 ± 1 | 6.5 ± 0.4 | 2 | 0.031 | 32 |
| (S)-13j | Indole-5-carboxamide | 9 ± 1 | 5.6 ± 0.3 | 2 | 0.031 | 32 |
| (S)-13k | Pyrrole-2-carboxamide | 25 ± 2 | 21 ± 1 | 8 | 0.063 | > 128 |
| (S)-13l | 1H-Pyrazole-4-carboxamide | 30 ± 3 | 28 ± 2 | 8 | 0.063 | > 128 |
| (S)-13m | 1H-Pyrazole-5-carboxamide | 35 ± 4 | 31 ± 3 | 4 | 0.063 | > 128 |
| (S)-13n | Isoxazole-5-carboxamide | 90 ± 8 | 85 ± 7 | 32 | 1 | > 128 |
Data adapted from "Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity".[2][3]
Key SAR Observations:
-
Stereochemistry: The (S)-enantiomers consistently demonstrated higher potency compared to their (R)-counterparts, highlighting the stereospecificity of the LpxC binding pocket.[3]
-
Aromatic Substituents: Simple phenyl substitution at the R-group provided moderate activity.
-
Biphenyl Modifications: Introduction of a second phenyl ring (biphenyl derivatives) was generally detrimental to inhibitory activity, particularly when substituted at the 2-position.[3]
-
Indole Scaffolds: The most significant enhancement in potency was observed with indole carboxamide substituents. The position of the carboxamide on the indole ring was crucial, with indole-5-carboxamide ((S)-13j) exhibiting the highest inhibitory activity against both E. coli and P. aeruginosa LpxC.[2] These compounds also demonstrated the most potent antibacterial activity, particularly against the efflux-deficient E. coli D22 strain.[2]
-
Other Heterocycles: Pyrrole, pyrazole, and isoxazole carboxamides also showed good inhibitory activity, though generally less potent than the indole analogs.[2]
-
P. aeruginosa Activity: Achieving potent activity against P. aeruginosa remains a challenge, likely due to efflux mechanisms and differences in the LpxC active site. However, the most potent inhibitors against E. coli LpxC, such as the indole-4 and -5-carboxamides, also showed the best activity against P. aeruginosa.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. The following are summaries of the key experimental protocols used to generate the data presented above.
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of LpxC.
-
Enzyme and Substrate: A mutant version of E. coli LpxC (C63A) is used, which is less susceptible to inhibition by high zinc concentrations. The natural substrate is UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
Reaction Mixture: The assay is typically performed in a buffer containing HEPES, Triton X-100, and ZnCl₂. The enzyme, inhibitor (at various concentrations), and substrate are incubated together.
-
Detection: The reaction product, UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine, is detected by adding a solution of o-phthaldialdehyde and 2-mercaptoethanol. This mixture reacts with the primary amine of the product to form a fluorescent isoindole derivative.
-
Measurement: The fluorescence intensity is measured using a microplate reader (e.g., excitation at 340 nm and emission at 455 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter variable slope model.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains: A panel of relevant Gram-negative bacteria is used, including wild-type and efflux-deficient strains (e.g., E. coli BL21(DE3) and E. coli D22, P. aeruginosa PAO1).
-
Growth Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for susceptibility testing.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. A standardized inoculum of the test organism is added to wells containing serial twofold dilutions of the inhibitor.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Key Pathways and Workflows
To better illustrate the context and processes involved in LpxC inhibitor development, the following diagrams are provided.
Caption: The Lipid A Biosynthesis Pathway and the Site of LpxC Inhibition.
Caption: General Workflow for the Development of LpxC Inhibitors.
Conclusion and Future Directions
The structure-activity relationship of isoserine-based hydroxamic acids demonstrates that potent inhibition of LpxC can be achieved through strategic modifications of the scaffold. The indole carboxamide series, in particular, represents a promising avenue for the development of novel antibiotics against Gram-negative pathogens. Future efforts should focus on optimizing the pharmacokinetic properties and enhancing the efficacy of these compounds against a broader range of clinically relevant bacteria, including multidrug-resistant strains of P. aeruginosa and Acinetobacter baumannii. Further exploration of non-hydroxamate zinc-binding groups may also be beneficial to mitigate potential off-target effects associated with hydroxamates. The detailed SAR and methodological data provided in this whitepaper offer a solid foundation for these future drug discovery endeavors.
References
- 1. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of LpxC Inhibitors in Gram-negative Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The critical need for novel antibacterial agents has intensified the search for new bacterial targets. One of the most promising of these is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC. This zinc-dependent metalloenzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4][5][6] The absence of a human homologue further enhances the appeal of LpxC as an attractive target for the development of new antibiotics.[5][7]
This technical guide provides an in-depth overview of the target validation of LpxC inhibitors, with a focus on the experimental methodologies and data analysis crucial for the preclinical assessment of these compounds. While specific data for a compound designated "LpxC-IN-13" is not publicly available, this guide will utilize data from well-characterized LpxC inhibitors to illustrate the target validation process. The principles and protocols described herein are directly applicable to the evaluation of novel LpxC-targeting compounds.
The Lipid A Biosynthesis Pathway and the Role of LpxC
The biosynthesis of lipid A, also known as the Raetz pathway, is a conserved nine-step enzymatic process that occurs in the cytoplasm of Gram-negative bacteria.[6][8] LpxC catalyzes the second step: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[9][10] This step is crucial as the preceding reaction, catalyzed by LpxA, is reversible.[6] Therefore, inhibition of LpxC effectively blocks the entire lipid A biosynthetic pathway, leading to the disruption of the outer membrane and subsequent bacterial cell death.[1][3]
References
- 1. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
LpxC-IN-13: An In-Depth Technical Guide to Enzyme Kinetics and Binding Affinity
Disclaimer: Publicly available scientific literature and databases do not contain specific enzyme kinetics or binding affinity data for a compound explicitly named "LpxC-IN-13." This designation may refer to an internal development code for a proprietary compound. This guide, therefore, provides a comprehensive overview of the methodologies and data for well-characterized, potent inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme, which can be considered representative for studying novel LpxC inhibitors like this compound.
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antibacterial agents targeting Gram-negative bacteria. It provides a detailed examination of the enzyme kinetics and binding affinity of representative LpxC inhibitors, complete with experimental protocols and data presented for comparative analysis.
Introduction to LpxC Inhibition
The LpxC enzyme is a critical component in the biosynthetic pathway of lipid A, an essential constituent of the outer membrane of Gram-negative bacteria.[1] The inhibition of LpxC disrupts the integrity of this protective outer membrane, leading to bacterial cell death.[1] This mechanism of action is distinct from many current antibiotics, making LpxC a compelling target for the development of new therapeutics to combat multidrug-resistant Gram-negative infections. A variety of LpxC inhibitors have been developed, with many containing a hydroxamate group that chelates the catalytic zinc ion in the enzyme's active site.
Enzyme Kinetics of Representative LpxC Inhibitors
The inhibitory activity of compounds against the LpxC enzyme is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These parameters provide a measure of the inhibitor's potency. The following table summarizes the kinetic data for several well-studied LpxC inhibitors against LpxC from various Gram-negative pathogens.
| Inhibitor | Target Organism | LpxC IC50 (nM) | LpxC Ki (nM) | Notes |
| LPC-233 | E. coli | - | 0.22 ± 0.06 | Slow-binding inhibitor.[2] |
| CHIR-090 | A. aeolicus | - | 1.0 | Two-step, slow, tight-binding inhibitor.[1] |
| E. coli | - | 5.0 | Fully reversible, two-step, slow, tight-binding inhibitor. | |
| BB-78485 | E. coli | 160 ± 70 | - | |
| L-161,240 | E. coli | 440 ± 10 | 50 | Competitive inhibitor.[1] |
Binding Affinity of Representative LpxC Inhibitors
The binding affinity of an inhibitor to its target enzyme is a key determinant of its efficacy. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to characterize the binding kinetics (kon and koff) and thermodynamics of this interaction.
| Inhibitor | Technique | Target Organism | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (KD) (nM) |
| Representative LpxC Inhibitor | SPR | E. coli | Data Not Available | Data Not Available | Data Not Available |
| Representative LpxC Inhibitor | ITC | P. aeruginosa | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways and Experimental Workflows
Lipid A Biosynthesis Pathway and LpxC Inhibition
The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the critical role of the LpxC enzyme and the mechanism of its inhibition.
Caption: LpxC catalyzes the second committed step in Lipid A biosynthesis.
Experimental Workflow for LpxC Inhibitor Characterization
The diagram below outlines a typical workflow for the in vitro characterization of LpxC inhibitors, from initial screening to detailed kinetic and binding analysis.
Caption: A streamlined workflow for characterizing LpxC inhibitors.
Experimental Protocols
LpxC Enzyme Kinetics Assay (Fluorescence-Based)
This protocol is adapted from a method used for determining the IC50 values of LpxC inhibitors.[3]
Materials:
-
Black 96-well microplates
-
LpxC enzyme (e.g., from E. coli)
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)
-
LpxC inhibitor (e.g., this compound)
-
Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol (DTT)
-
Stop Solution: 0.625 M Sodium Hydroxide (NaOH)
-
Neutralization Solution: 0.625 M Acetic Acid
-
Detection Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol in 0.1 M borax, pH 9.5
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the LpxC inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor solution or DMSO (for control wells) to each well.
-
Add 98 µL of a master mix containing the assay buffer, substrate (to a final concentration of 25 µM), and LpxC enzyme (to a final concentration of approximately 1.5 nM) to each well to initiate the reaction. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of the Stop Solution to each well.
-
Incubate at 37°C for 10 minutes to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction by adding 40 µL of the Neutralization Solution.
-
Add 120 µL of the OPA detection reagent to each well.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
LpxC Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for assessing the binding of an LpxC inhibitor using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
LpxC enzyme
-
LpxC inhibitor
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
-
Regeneration Solution (e.g., low pH glycine or high salt buffer, to be determined empirically)
Procedure:
-
Immobilization of LpxC:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the LpxC enzyme diluted in Immobilization Buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the LpxC inhibitor in Running Buffer.
-
Inject the inhibitor solutions over the immobilized LpxC surface at a constant flow rate. Include a buffer-only injection as a control.
-
Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
After each inhibitor injection, regenerate the sensor surface by injecting the Regeneration Solution to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized LpxC) to correct for bulk refractive index changes.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
LpxC Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
This protocol outlines the general steps for determining the thermodynamic parameters of LpxC-inhibitor binding.[4][5]
Materials:
-
Isothermal Titration Calorimeter
-
LpxC enzyme
-
LpxC inhibitor
-
Dialysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Syringe and sample cell for the ITC instrument
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the LpxC enzyme and the inhibitor against the same batch of Dialysis Buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the LpxC and inhibitor solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the cell and syringe.
-
-
ITC Experiment:
-
Fill the sample cell with the LpxC solution (typically in the low micromolar range).
-
Fill the injection syringe with the LpxC inhibitor solution (typically 10-20 times more concentrated than the LpxC solution).
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform an initial small injection, which is often discarded during data analysis.
-
Carry out a series of injections of the inhibitor into the LpxC solution, allowing the system to reach equilibrium after each injection.
-
Perform a control experiment by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the raw binding data.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
LpxC-IN-13: A Potent Inhibitor of the Lipid A Biosynthesis Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these bacteria, characterized by the presence of lipopolysaccharide (LPS), serves as a significant barrier to many conventional antibiotics. Lipid A, the hydrophobic anchor of LPS, is essential for the viability of most Gram-negative bacteria, making its biosynthesis an attractive target for the development of novel antibacterial agents. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the first committed and irreversible step in the lipid A biosynthesis pathway, also known as the Raetz pathway. Due to its essential nature and conservation across many pathogenic species, LpxC has emerged as a promising target for new Gram-negative antibiotics. This technical guide focuses on LpxC-IN-13, a potent inhibitor of LpxC, and its role in the disruption of the lipid A biosynthesis pathway.
The Lipid A Biosynthesis Pathway (Raetz Pathway) and the Role of LpxC
The biosynthesis of lipid A is a nine-step enzymatic pathway that occurs in the cytoplasm and at the inner membrane of Gram-negative bacteria. The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by LpxA. The second step, the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is catalyzed by the zinc-dependent metalloenzyme LpxC. This step is the primary regulatory point and the first irreversible reaction in the pathway, committing the substrate to lipid A synthesis. Subsequent enzymatic reactions lead to the formation of the complete lipid A molecule, which is then transported to the outer membrane to be incorporated into LPS. Inhibition of LpxC leads to the depletion of lipid A, disruption of the outer membrane, and ultimately, bacterial cell death.
This compound: A Potent Inhibitor
This compound is a novel aromatic acetylene derivative that has demonstrated potent inhibitory activity against the LpxC enzyme. Its mechanism of action involves the direct inhibition of LpxC, thereby blocking the lipid A biosynthesis pathway and exerting a bactericidal effect against susceptible Gram-negative organisms.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified through enzymatic assays and antibacterial susceptibility testing. The following tables summarize the available data.
Table 1: In Vitro LpxC Enzymatic Inhibition
| Compound | LpxC IC50 (nM) |
| This compound | 18.06 |
*IC50 (Half-maximal inhibitory concentration) was determined using the LpxC enzyme from Pseudomonas aeruginosa.
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli (ATCC 25922) | 0.25 |
| Klebsiella pneumoniae (ATCC 13883) | 0.125 |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 |
| Acinetobacter baumannii (ATCC 19606) | 1 |
*MIC (Minimum Inhibitory Concentration) values were determined using the broth microdilution method.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described in patent WO2024067813A1.
LpxC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of LpxC.
Workflow:
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% (w/v) BSA.
-
Enzyme: Recombinant Pseudomonas aeruginosa LpxC.
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Test Compound: this compound dissolved in DMSO.
-
Detection Reagent: A solution for detecting the free amine product.
-
Plate: 96-well, black, flat-bottom plate.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and dispense into the wells of a 96-well plate.
-
Add the P. aeruginosa LpxC enzyme, diluted in assay buffer, to each well containing the test compound.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, diluted in assay buffer, to all wells.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction and develop a signal by adding the detection reagent. This reagent reacts with the primary amine of the product to yield a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Antibacterial Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial Strains: E. coli ATCC 25922, K. pneumoniae ATCC 13883, P. aeruginosa ATCC 27853, A. baumannii ATCC 19606.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound: this compound dissolved in DMSO.
-
Plate: 96-well, clear, U-bottom microtiter plates.
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plates.
-
Inoculate each well containing the diluted compound with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Determine the MIC by visual inspection. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a potent inhibitor of the LpxC enzyme, a critical component of the lipid A biosynthesis pathway in Gram-negative bacteria. Its low nanomolar enzymatic inhibition and significant in vitro antibacterial activity against key pathogenic species highlight its potential as a lead compound for the development of new antibiotics. The detailed experimental protocols provided herein serve as a guide for the further investigation and characterization of this compound and other novel LpxC inhibitors. The continued exploration of this therapeutic target is a crucial endeavor in the fight against antimicrobial resistance.
LpxC-IN-13 as a Slow, Tight-Binding Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Consequently, there is an urgent need for novel antibiotics that act on unexploited bacterial targets. One of the most promising targets is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[2]
This technical guide focuses on the characteristics of slow, tight-binding inhibitors of LpxC, exemplified by the well-characterized compound CHIR-090, which will be used as a proxy for LpxC-IN-13. Slow, tight-binding inhibitors are of significant interest in drug development as their prolonged engagement with the target can lead to sustained pharmacological effects.[5] CHIR-090, a novel N-aroyl-l-threonine hydroxamic acid, demonstrates potent antibiotic activity against a range of Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa, with efficacy comparable to ciprofloxacin.[1][4] Its mechanism of action involves a two-step, slow, tight-binding inhibition of LpxC.[1][4][6]
Mechanism of Slow, Tight-Binding Inhibition
The inhibition of LpxC by compounds like CHIR-090 does not follow a simple, rapid equilibrium model. Instead, it is characterized by a two-step mechanism.[4][6] Initially, the inhibitor (I) and the enzyme (E) rapidly form an initial encounter complex (EI). This is followed by a slower conformational change or isomerization, resulting in a more stable, high-affinity complex (EI*).[3]
This two-step process can be represented as:
E + I ⇌ EI ⇌ EI *
The initial binding is reversible, while the second step can be functionally irreversible on the timescale of typical enzymatic assays.[1][6] This slow isomerization to a tightly bound state is a hallmark of this class of inhibitors and contributes significantly to their potent antibacterial activity.
Figure 1: Two-step mechanism of slow, tight-binding inhibition of LpxC.
Quantitative Analysis of LpxC Inhibition
The kinetic parameters of LpxC inhibitors are crucial for understanding their potency and mechanism of action. The following table summarizes the key quantitative data for CHIR-090 and another potent slow, tight-binding inhibitor, LPC-233.
| Inhibitor | Target Enzyme | Ki (nM) | Ki* (pM) | IC50 (nM) | Half-life of EI* Complex | Reference |
| CHIR-090 | A. aeolicus LpxC | 1.0 - 1.7 | - | - | ~1 minute (for conversion of EI to EI*) | [1][6] |
| CHIR-090 | E. coli LpxC | 5 | 500 | - | - | [4] |
| LPC-233 | P. aeruginosa LpxC | 0.22 (KI) | 8.9 | - | ~2.0 hours | [3] |
Note: Ki represents the dissociation constant for the initial EI complex, while Ki represents the overall dissociation constant for the tight-binding EI* complex. IC50 values are dependent on assay conditions.*
Experimental Protocols
Detailed experimental methodologies are essential for the accurate characterization of slow, tight-binding inhibitors. Below are outlines of key experimental protocols.
LpxC Enzyme Inhibition Assay
This assay is used to determine the inhibitory potency (IC50 or Ki) of a compound against LpxC.
-
Enzyme and Substrate Preparation : Purified LpxC enzyme and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, are prepared in a suitable buffer (e.g., 50 mM Bis/Tris, pH 6.0, 150 mM NaCl).
-
Inhibitor Preparation : The test inhibitor (e.g., CHIR-090) is dissolved in DMSO and serially diluted to the desired concentrations.
-
Reaction Mixture : The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor.
-
Detection : The deacetylation of the substrate can be monitored using various methods, including mass spectrometry to detect the product, or a coupled-enzyme assay.
-
Data Analysis : For slow, tight-binding inhibitors, progress curves (product formation over time) are analyzed. The initial rapid phase of inhibition is followed by a slower, time-dependent decrease in reaction velocity, which is characteristic of the two-step mechanism. The data is then fitted to appropriate kinetic models to determine Ki and the rate constants for the isomerization step.
Mass Spectrometry for Covalent Modification Analysis
To confirm that the tight-binding inhibition is not due to covalent modification of the enzyme, electrospray ionization mass spectrometry (ESI-MS) can be employed.
-
Incubation : The LpxC enzyme is incubated with a molar excess of the inhibitor for a sufficient period to allow for the formation of the EI* complex.
-
Sample Preparation : The mixture is desalted and prepared for mass spectrometry analysis.
-
Mass Analysis : The mass of the enzyme-inhibitor complex is determined.
-
Interpretation : An increase in mass corresponding to the molecular weight of the inhibitor would indicate covalent binding. For CHIR-090, no such covalent modification was observed, indicating that the tight-binding is non-covalent.[1][6]
Figure 2: Experimental workflow for characterizing slow, tight-binding LpxC inhibitors.
Conclusion
LpxC inhibitors that exhibit a slow, tight-binding mechanism, such as CHIR-090, represent a promising class of antibiotics for combating Gram-negative infections. Their mode of action, characterized by an initial rapid binding followed by a slow isomerization to a highly stable complex, confers high potency and sustained target engagement. The detailed characterization of their kinetic and binding properties through rigorous experimental protocols is crucial for the successful development of these compounds into effective therapeutic agents. The data and methodologies presented in this guide provide a framework for the investigation and optimization of novel slow, tight-binding LpxC inhibitors.
References
- 1. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-kinetic relationship studies for the development of long residence time LpxC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LpxC Inhibitor Testing Against Multidrug-Resistant Clinical Isolates
These application notes provide an overview and protocols for the in vitro testing of LpxC inhibitors against multidrug-resistant (MDR) Gram-negative clinical isolates. The information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents. While the specific compound "LpxC-IN-13" is not detailed in the provided literature, this document focuses on the well-characterized LpxC inhibitor ACHN-975 and other relevant compounds as examples to illustrate the principles and methodologies.
LpxC, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is a crucial enzyme in the biosynthesis of lipid A, a vital component of the outer membrane of most Gram-negative bacteria.[1][2][3] Its essential nature and conservation among pathogenic species make it a prime target for the development of new antibiotics to combat MDR infections.[1][4]
Mechanism of Action of LpxC Inhibitors
LpxC catalyzes the first committed step in the lipid A biosynthetic pathway.[1][4] Inhibition of this zinc metalloenzyme disrupts the integrity of the bacterial outer membrane, leading to cell death.[2] This mechanism is distinct from many current antibiotics, making LpxC inhibitors promising candidates against bacteria that have developed resistance to other drug classes.[2]
Data Presentation: In Vitro Activity of LpxC Inhibitors
The following tables summarize the in vitro activity of various LpxC inhibitors against Pseudomonas aeruginosa and other Gram-negative bacteria.
Table 1: In Vitro Activity of LpxC Inhibitors against P. aeruginosa
| Compound | P. aeruginosa LpxC IC50 (nM) | P. aeruginosa MIC50 (µg/mL) | P. aeruginosa MIC90 (µg/mL) |
| ACHN-975 | Not Specified | 0.06 | 0.25 |
| LPXC-516 | Not Specified | Not Specified | 2 |
| LPXC-313 | Not Specified | Not Specified | 2 |
| LPXC-289 | Not Specified | Not Specified | 2 |
| LpxC-4 | Not Specified | Not Specified | 1 (against K. pneumoniae) |
| CHIR-090 | Not Specified | Not Specified | 4 |
Data compiled from multiple sources.[5][6]
Table 2: Minimum Inhibitory Concentrations (MICs) of ACHN-975 and Comparators against Selected P. aeruginosa Strains
| Strain | ACHN-975 MIC (µg/mL) | LPXC-516 MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Meropenem MIC (µg/mL) |
| APAE1136 | 0.12 | 2 | 0.5 | Not Tested |
| APAE1232 | 0.06 | 0.5 | Not Tested | 0.25 |
| APAE1064 | 0.06 | 0.25 | Not Tested | 0.5 |
Data extracted from a study on potent LpxC inhibitors.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of MICs using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB) or Agar
-
96-well microtiter plates
-
Bacterial inoculum
-
LpxC inhibitor stock solution (in DMSO)
-
Positive control antibiotic (e.g., levofloxacin, meropenem)
-
Negative control (broth only)
-
Plate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh overnight cultures. Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial dilutions of the LpxC inhibitor in the 96-well plates using MHB to achieve the desired concentration range. The final DMSO concentration should not exceed a level that affects bacterial growth.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control). Also, include a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by using a plate reader.
Protocol 2: LpxC Enzyme Inhibition Assay
This protocol describes a general method to determine the 50% inhibitory concentration (IC50) of a compound against purified LpxC enzyme.
Materials:
-
Purified LpxC enzyme from the target organism (e.g., P. aeruginosa)
-
Assay buffer (e.g., 25 mM phosphate buffer, pH 7.4)
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
LpxC inhibitor stock solution (in DMSO)
-
Detection reagents
-
96-well plates suitable for the detection method
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute the purified LpxC enzyme in assay buffer to a concentration that results in a linear reaction rate over the assay time.
-
Compound Dilution: Prepare serial dilutions of the LpxC inhibitor in the assay plate.
-
Pre-incubation: Add the diluted enzyme to the wells containing the inhibitor and pre-incubate for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction and Detection: Allow the reaction to proceed for a set time, ensuring that the product formation is within the linear range. Stop the reaction and measure the product formation using a suitable detection method.
-
IC50 Calculation: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Resistance Mechanisms
Resistance to LpxC inhibitors can emerge through various mechanisms. In P. aeruginosa, upregulation of multidrug efflux pumps is a common mechanism of resistance.[8] Spontaneous mutations leading to resistance have been observed at frequencies comparable to those of marketed antibiotics.[9] For some LpxC inhibitors, resistance in P. aeruginosa has been linked to mutations in genes involved in fatty acid biosynthesis, such as fabG.[8]
Conclusion
LpxC inhibitors represent a promising class of novel antibacterial agents with the potential to address the growing threat of multidrug-resistant Gram-negative pathogens. The protocols and data presented here provide a framework for the in vitro evaluation of these compounds. Further studies, including in vivo efficacy and safety assessments, are necessary for the development of clinically useful LpxC-targeting antibiotics.
References
- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for LpxC-IN-13 Efficacy Studies in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is an essential enzyme in the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1][2][3] Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[4][5] LpxC-IN-13 is a potent inhibitor of LpxC, demonstrating significant bactericidal activity against a broad spectrum of Gram-negative bacteria. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound and other LpxC inhibitors using established murine models of infection.
Mechanism of Action of LpxC Inhibitors
LpxC catalyzes the second and committed step in the Lipid A biosynthetic pathway, which is essential for the formation of lipopolysaccharide (LPS).[2][6] LpxC inhibitors block this enzymatic activity, leading to the disruption of the outer membrane integrity, and ultimately, bacterial cell death.[3][6] This unique mechanism of action makes them effective against bacteria that have developed resistance to other antibiotic classes.[1]
References
- 1. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Murine Model for Escherichia coli Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring LpxC Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1][2][3] The inhibition of LpxC disrupts the integrity of this membrane, leading to bacterial cell death. This makes LpxC a promising target for the development of new antibiotics to combat multidrug-resistant Gram-negative infections. These application notes provide detailed protocols for cell-based assays to determine the efficacy and selectivity of LpxC inhibitors, using LpxC-IN-13 as a representative compound.
The provided protocols will guide researchers in measuring the whole-cell antibacterial activity of LpxC inhibitors through the determination of the Minimum Inhibitory Concentration (MIC). Furthermore, a protocol for assessing cytotoxicity against mammalian cell lines is included to evaluate the inhibitor's selectivity, a crucial parameter in drug development.
LpxC in the Lipid A Biosynthesis Pathway
LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway. The inhibition of this enzyme halts the production of lipid A, which is vital for the formation of lipopolysaccharide (LPS). Without LPS, the outer membrane of Gram-negative bacteria is compromised, leading to increased permeability and eventual cell lysis.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Kinetics Assay of LpxC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of LpxC inhibitors, such as LpxC-IN-13, against Gram-negative bacteria.
Introduction
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3] The inhibition of LpxC is a promising strategy for the development of new antibiotics specifically targeting these pathogens.[3][4][5] Time-kill kinetics assays are crucial in vitro studies that determine the rate and extent of bacterial killing by an antimicrobial agent over time, providing valuable insights into its pharmacodynamic properties.[6][7][8] This information is vital for characterizing the activity of novel LpxC inhibitors and guiding further drug development.
LpxC inhibitors, such as the hydroxamic acid derivatives, act by binding to the catalytic zinc ion in the active site of the enzyme, thereby blocking the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][9][10] This is the first committed and irreversible step in the lipid A biosynthetic pathway.[3][9][10] Disruption of this pathway compromises the integrity of the outer membrane, leading to bacterial cell death.[4]
Data Presentation
The following tables summarize representative data for various LpxC inhibitors against common Gram-negative pathogens. This data can serve as a reference for expected outcomes when testing new compounds like this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected LpxC Inhibitors
| Compound | Organism | MIC (µg/mL) | Reference |
| BB-78485 | Escherichia coli | 1 | [2] |
| BB-78485 | Pseudomonas aeruginosa | >32 | [2] |
| L-161,240 | Escherichia coli | 1-3 | [2] |
| CHIR-090 | Escherichia coli | 0.004-0.008 | [9] |
| CHIR-090 | Pseudomonas aeruginosa | 0.5-1 | [9] |
| LpxC-4 | Klebsiella pneumoniae | 1 (MIC90) | [4] |
| LpxC-4 | Acinetobacter baumannii | ≥32 (MIC90) | [4] |
| LPC-233 | Enterobacteriaceae (ESBL-) | 0.125 (MIC90) | [11] |
| LPC-233 | Enterobacteriaceae (ESBL+) | 0.125 (MIC90) | [11] |
Table 2: Time-Kill Kinetics of Selected LpxC Inhibitors
| Compound | Organism | Concentration (x MIC) | Time (h) | Log10 CFU/mL Reduction | Reference |
| BB-78484 | Escherichia coli | 4 | 4 | 3 | [1] |
| LPC-233 | Escherichia coli W3110 | 2-8 | 4 | >5 | [11] |
| LPC-233 | Klebsiella pneumoniae 10031 | 2-8 | 4 | >5 | [11] |
| LPC-233 | Pseudomonas aeruginosa PAO1 | 2-8 | 4 | >5 | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a prerequisite for the time-kill kinetics assay to determine the appropriate concentrations of the LpxC inhibitor to be tested.
Materials:
-
LpxC inhibitor (e.g., this compound) stock solution
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of the LpxC inhibitor in CAMHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Kinetics Assay
Materials:
-
LpxC inhibitor (e.g., this compound)
-
Gram-negative bacterial strain with a known MIC for the inhibitor
-
CAMHB
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Colony counter
Procedure:
-
Prepare Bacterial Culture: Grow the test organism in CAMHB to the mid-logarithmic phase (approximately 1 x 10^6 CFU/mL).
-
Set Up Test Conditions: Prepare flasks containing CAMHB with the LpxC inhibitor at desired concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control flask with no inhibitor.
-
Inoculation: Inoculate each flask with the prepared bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Initial Sampling (Time 0): Immediately after inoculation, remove an aliquot from each flask. Perform serial dilutions in sterile saline or PBS and plate onto TSA plates to determine the initial CFU/mL.
-
Incubation: Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).
-
Subsequent Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), remove aliquots from each flask.[12]
-
Plating and Incubation: Perform serial dilutions and plate each sample onto TSA plates. Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: After incubation, count the colonies on the plates to determine the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each inhibitor concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]
Visualizations
Caption: LpxC catalyzes the committed step in Lipid A biosynthesis.
Caption: Workflow for a time-kill kinetics assay.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 6. emerypharma.com [emerypharma.com]
- 7. DSpace [helda.helsinki.fi]
- 8. benchchem.com [benchchem.com]
- 9. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro LpxC Enzyme Inhibition Assay Using LpxC-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1] The absence of a mammalian homolog makes LpxC an attractive target for the development of novel antibiotics. This document provides a detailed protocol for an in vitro LpxC enzyme inhibition assay using LpxC-IN-13, a potent inhibitor of LpxC.
This compound has demonstrated significant inhibitory activity against the LpxC enzyme, with a reported IC50 value of 18.06 nM.[2] This positions it as a valuable tool compound for studying the LpxC pathway and as a potential starting point for the development of new antibacterial agents. These application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies.
LpxC Signaling Pathway and Inhibition
The LpxC enzyme catalyzes the second and committed step in the lipid A biosynthetic pathway. This pathway is essential for the formation of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria. The inhibition of LpxC disrupts this pathway, leading to a compromised outer membrane and ultimately, bacterial cell death.
Caption: LpxC catalyzes the committed step in Lipid A biosynthesis, which is inhibited by this compound.
Quantitative Data for this compound
The inhibitory potency of this compound against the LpxC enzyme has been quantified and is summarized in the table below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | LpxC | Enzymatic | 18.06 | [2] |
Experimental Protocol: In Vitro LpxC Enzyme Inhibition Assay
This protocol is based on a liquid chromatography with tandem mass spectrometry (LC-MS/MS) method to measure the product of the LpxC-catalyzed reaction.
Materials and Reagents
-
Recombinant LpxC enzyme (e.g., from E. coli)
-
This compound
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (LpxC substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% (w/v) BSA, 5% (v/v) DMSO
-
Quenching Solution: Acetonitrile with an internal standard (e.g., reserpine)
-
96-well polypropylene plates
-
LC-MS/MS system
Experimental Workflow
Caption: Step-by-step workflow for the in vitro LpxC inhibition assay.
Detailed Procedure
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of this compound in DMSO.
-
Assay Plate Preparation: To a 96-well polypropylene plate, add 1 µL of the this compound dilution series or DMSO for control wells.
-
Enzyme Addition: Add 10 µL of a solution containing the LpxC enzyme in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, dissolved in assay buffer. The final substrate concentration should be at or near its Km value.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding 40 µL of cold acetonitrile containing a suitable internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, by LC-MS/MS.
-
Data Analysis: Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
This application note provides a detailed protocol for conducting an in vitro inhibition assay of the LpxC enzyme using the potent inhibitor this compound. The provided information on the LpxC pathway, quantitative data for the inhibitor, and the step-by-step experimental workflow will be a valuable resource for researchers in the field of antibacterial drug discovery. The use of a robust LC-MS/MS-based method ensures accurate and reliable determination of inhibitor potency.
References
Application Notes and Protocols: LpxC-IN-13 (Featuring LPC-233 as a representative LpxC inhibitor)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of LpxC inhibitors, using the well-characterized compound LPC-233 as a primary example. The protocols detailed below are based on established methodologies for evaluating this class of novel antibiotics targeting Gram-negative bacteria.
Introduction
LPC-233 is a potent, slow, tight-binding inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A.[1][2][3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] By inhibiting LpxC, LPC-233 disrupts the integrity of the outer membrane, leading to rapid bactericidal activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant strains.[1][2][4] This document outlines its in vitro and in vivo characteristics, along with detailed protocols for its evaluation.
Data Presentation
In Vitro Activity
LPC-233 demonstrates potent inhibitory activity against the LpxC enzyme and robust antibacterial activity against a wide range of Gram-negative clinical isolates.[1][2]
| Parameter | Value | Organism/Assay Condition | Reference |
| Enzyme Inhibition | |||
| KI | 0.22 ± 0.06 nM | E. coli LpxC (encounter complex EI) | [1] |
| KI | 8.9 ± 0.5 pM | E. coli LpxC (stable complex EI) | [1][5] |
| Antibacterial Activity | |||
| MIC50 | 0.064 µg/mL | 151 ESBL-negative, carbapenemase-negative Enterobacteriaceae isolates | [1][5] |
| MIC90 | 0.125 µg/mL | 151 ESBL-negative, carbapenemase-negative Enterobacteriaceae isolates | [1][5] |
| MIC50 | 0.064 µg/mL | 42 ESBL, carbapenemase-producing isolates | [1][5] |
| MIC90 | 0.125 µg/mL | 42 ESBL, carbapenemase-producing isolates | [1][5] |
| MIC Range | ≤0.008 to 0.12 µg/mL | 30 clinical strains of B. pseudomallei | [6] |
| MIC50 | ≤0.008 µg/mL | 30 clinical strains of B. pseudomallei | [6] |
| MIC90 | 0.03 µg/mL | 30 clinical strains of B. pseudomallei | [6] |
| Activity against Gram-positive bacteria | No detectable activity at 128 µg/mL | Staphylococcus aureus | [1][5] |
In Vitro Safety
| Parameter | Value | Cell Line | Reference |
| LD50 | >128 µg/mL | HEK293 cells (24-hour treatment) | [1] |
Pharmacokinetic Parameters
LPC-233 exhibits favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability.[1]
| Species | Route | Dose | Oral Bioavailability (%) | Plasma Protein Binding (%) |
| CD-1 Mice | IV/PO | 40 mg/kg | ~73% (fasted), ~23% (unfasted) | 96.4 ± 0.1 |
| Sprague-Dawley Rats | - | - | - | 98.9 ± 0.1 |
| Beagle Dogs | PO | - | ~45% (fasted) | 98.83 ± 0.04 |
| Monkeys | - | - | - | 98.4 ± 0.1 |
| Humans | - | - | - | 98.8 ± 0.1 |
Experimental Protocols
LpxC Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against the LpxC enzyme.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (LPC-233)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free thiol of the product)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the LpxC enzyme to the assay buffer.
-
Add the diluted test compound to the wells containing the enzyme and incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the fluorescence signal at regular intervals.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
-
For slow, tight-binding inhibitors like LPC-233, a time-dependent inhibition assay is performed to determine KI and KI*.[1] This involves pre-incubating the enzyme and inhibitor for varying times before adding the substrate.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (LPC-233)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 105 CFU/mL
Protocol:
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final concentration.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
In Vivo Efficacy - Murine Thigh Infection Model
Objective: To evaluate the in vivo antibacterial efficacy of the test compound in a localized infection model.
Materials:
-
Female CD-1 mice
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa)
-
Test compound (LPC-233)
-
Vehicle control
-
Cyclophosphamide for inducing neutropenia
-
Anesthetic
Protocol:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
Two days later, inoculate the thigh muscle of anesthetized mice with a standardized bacterial suspension.
-
Initiate treatment with the test compound (administered via oral gavage, intravenous, or intraperitoneal routes) at various doses and schedules (e.g., twice daily) starting 2 hours post-infection.
-
Include a vehicle-treated control group.
-
After 24 hours of treatment, euthanize the mice, aseptically remove the thigh muscle, and homogenize it in saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by the reduction in bacterial counts compared to the control group.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of the test compound after administration.
Materials:
-
CD-1 mice
-
Test compound (LPC-233)
-
Formulation for IV and PO administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Administer a single dose of the test compound to mice via the desired route (e.g., 40 mg/kg PO).[1]
-
Collect blood samples from a sparse sampling design at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).
-
Oral bioavailability is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.[1]
Visualizations
Caption: LpxC inhibition disrupts the lipid A biosynthesis pathway.
Caption: Workflow for preclinical evaluation of LpxC inhibitors.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens. [scholars.duke.edu]
- 4. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]
- 5. LPC-233 (LPC233) | LpxC inhibitor | Probechem Biochemicals [probechem.com]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening of Novel LpxC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The essential nature of LpxC for the viability of most Gram-negative pathogens, coupled with its absence in mammals, makes it an attractive and promising target for the development of novel antibiotics.[2][3] The rise of multidrug-resistant Gram-negative infections necessitates the discovery of new therapeutic agents, and high-throughput screening (HTS) campaigns targeting LpxC have been instrumental in identifying potent inhibitors.[2][4]
These application notes provide detailed protocols for HTS assays designed to identify and characterize novel LpxC inhibitors. The methodologies described are suitable for screening large compound libraries and include primary assays to identify initial hits, as well as secondary assays for hit confirmation and further characterization.
Lipid A Biosynthesis Pathway (Raetz Pathway)
The biosynthesis of Lipid A, a crucial component of the outer membrane of Gram-negative bacteria, follows the Raetz pathway. LpxC catalyzes the second and committed step in this essential pathway. Inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.[5][6]
Caption: The Raetz pathway for Lipid A biosynthesis.
High-Throughput Screening Workflow for LpxC Inhibitors
A typical HTS campaign for discovering novel LpxC inhibitors involves a multi-step process, beginning with a primary screen of a large compound library, followed by a series of assays to confirm and characterize the activity of the identified hits.
Caption: HTS workflow for novel LpxC inhibitors.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Assay
This protocol describes a homogeneous fluorescence-based assay suitable for primary HTS to identify inhibitors of LpxC. The assay measures the formation of the deacetylated product, which is derivatized to generate a fluorescent signal.[7][8][9]
Materials:
-
Purified recombinant LpxC enzyme (e.g., from E. coli or P. aeruginosa)
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Brij-35
-
Detection Reagent: o-phthaldialdehyde (OPA) in a borate buffer with 2-mercaptoethanol
-
Stop Solution: 0.5 M NaOH
-
Neutralization Solution: 0.5 M HCl
-
384-well black, flat-bottom plates
-
Compound library dissolved in DMSO
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., known inhibitor and DMSO) into the 384-well plates. The final concentration of DMSO in the assay should be kept below 1%.
-
Enzyme Addition: Add purified LpxC enzyme diluted in Assay Buffer to each well.
-
Substrate Addition: Initiate the enzymatic reaction by adding the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to each well.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution (0.5 M NaOH).
-
Hydrolysis: Incubate for an additional 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.[8]
-
Neutralization: Neutralize the reaction by adding the Neutralization Solution (0.5 M HCl).
-
Detection: Add the OPA detection reagent to each well. This reagent reacts with the primary amine of the deacetylated product to form a fluorescent adduct.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~455 nm.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Orthogonal Assay: Mass Spectrometry-Based Assay
To confirm the hits from the primary screen and eliminate false positives, an orthogonal assay using a different detection method is recommended. A high-throughput mass spectrometry (HT-MS) assay directly measures the substrate and product, providing a robust and sensitive method for confirming LpxC inhibition.[10][11]
Materials:
-
Purified recombinant LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl
-
Quench Solution: Acetonitrile with 0.1% formic acid
-
384-well plates
-
High-throughput mass spectrometry system (e.g., RapidFire)
Procedure:
-
Compound Plating: Dispense confirmed hits from the primary screen at various concentrations into 384-well plates.
-
Enzyme Addition: Add purified LpxC enzyme diluted in Assay Buffer to each well.
-
Substrate Addition: Initiate the reaction by adding the LpxC substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time.
-
Reaction Quenching: Stop the reaction by adding the Quench Solution.
-
Mass Spectrometry Analysis: Analyze the samples using an HT-MS system to quantify the amounts of both the substrate and the product.
-
Data Analysis: Determine the IC50 values for the confirmed hits by plotting the percentage of product formation against the inhibitor concentration.
Secondary Assay: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a bacterium.
Materials:
-
Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear, round-bottom plates
-
Confirmed LpxC inhibitors
Procedure:
-
Bacterial Culture: Grow the bacterial strains overnight in CAMHB.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Compound Dilution: Prepare serial dilutions of the test compounds in CAMHB in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: In Vitro Activity of Selected LpxC Inhibitors
The following table summarizes the in vitro enzymatic and antibacterial activities of several known LpxC inhibitors against various Gram-negative pathogens.
| Inhibitor | Target Organism | IC50 (nM) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference(s) |
| L-161,240 | E. coli | 30 | 1-3 | >128 | - | [2][12] |
| BB-78485 | E. coli | 160 | 1 | >32 | - | [2] |
| CHIR-090 | P. aeruginosa | - | 0.004-0.008 | 0.5-2 | 0.008-0.03 | [3][4] |
| ACHN-975 | P. aeruginosa | - | - | 0.06-0.25 | - | [13] |
| LPC-233 | E. coli | 0.22 (Kᵢ) | 0.014 | 0.122 | 0.0025 | [14] |
| PF-5081090 | P. aeruginosa | - | 0.25 | 0.5 | 1 | [4] |
| Compound 23j | E. coli | - | 0.016 | >64 | 0.063 | [15] |
Note: IC50 and MIC values can vary depending on the specific assay conditions and bacterial strains used.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the high-throughput screening and characterization of novel LpxC inhibitors. The described fluorescence-based and mass spectrometry-based assays are robust and scalable methods for identifying potent inhibitors from large compound libraries. Subsequent determination of antibacterial activity through MIC testing is crucial for advancing promising hits towards lead optimization and further preclinical development. The continued discovery of novel LpxC inhibitors holds significant promise for addressing the urgent medical need for new antibiotics against multidrug-resistant Gram-negative bacteria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 4. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]
- 7. A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for antibacterial inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) using a high-throughput mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of LpxC Inhibitors for Antibacterial Activity and Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LpxC-IN-13 and Escherichia coli Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to LpxC-IN-13 and other LpxC inhibitors in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is LpxC and why is it a target for antibiotics?
A1: LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is an essential enzyme in most Gram-negative bacteria, including Escherichia coli.[1][2] It catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is a major component of the outer membrane.[1][2][3] Since Lipid A is crucial for bacterial growth and virulence, inhibiting LpxC is lethal to the bacteria, making it a promising target for new antibiotics to combat multidrug-resistant infections.[2][3][4]
Q2: What is the primary mechanism of resistance to LpxC inhibitors like this compound in E. coli?
A2: The primary mechanism of high-level resistance (over 200-fold) to LpxC inhibitors in E. coli does not typically involve mutations in the LpxC enzyme itself.[1][5] Instead, it arises from spontaneous point mutations in two other genes: fabZ and thrS.[1][5][6] These mutations occur independently and have an additive effect on resistance.[1][5][6]
Q3: How do mutations in fabZ and thrS confer resistance?
A3:
-
fabZ mutation: FabZ is a dehydratase involved in fatty acid biosynthesis and competes with LpxA (the enzyme preceding LpxC) for the same substrate, (R)-3-hydroxymyristoyl-ACP.[1] Resistance-conferring mutations in fabZ result in reduced enzymatic activity.[1][5][6] This is thought to redirect the common substrate away from fatty acid synthesis and towards the Lipid A pathway, effectively increasing the substrate concentration for LpxC and helping to outcompete the inhibitor.[6][7] Interestingly, fabZ mutations also lead to a decreased cellular level of the LpxC enzyme, suggesting a tight regulation to maintain a balance between phospholipid and Lipid A biosynthesis.[1][5]
-
thrS mutation: ThrS is the threonyl-tRNA synthetase. Mutations in this gene lead to reduced enzymatic activity, which slows down protein synthesis and overall cellular growth.[1][5] This reduced metabolic rate appears to make the cells more tolerant to the inhibition of membrane biosynthesis caused by LpxC inhibitors.[1][5][6]
Q4: Can mutations in the lpxC gene itself cause resistance?
A4: While the most significant resistance arises from fabZ and thrS mutations, mutations in the lpxC gene have also been reported to cause decreased susceptibility to LpxC inhibitors, although often to a lesser extent.[2][3] These mutations can alter the inhibitor's binding site on the LpxC enzyme.
Q5: What is the frequency of spontaneous resistance to LpxC inhibitors in E. coli?
A5: The frequency of spontaneous resistance is generally low, occurring in approximately 1 in 107 to 109 bacteria.[2] High-level resistance is typically isolated in a two-stage process, consistent with the requirement for mutations in both fabZ and thrS.[6]
Troubleshooting Guide
Issue: My E. coli culture has developed resistance to this compound.
Step 1: Confirm the Resistance Phenotype.
-
Action: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your resistant strain and compare it to the wild-type parental strain.
-
Expected Outcome: A significant increase (e.g., >200-fold) in the MIC for the resistant strain.[1][5]
Step 2: Sequence Key Genes.
-
Action: Perform Sanger or whole-genome sequencing on the resistant isolate to identify mutations. Focus on the coding sequences and promoter regions of the following genes:
-
fabZ
-
thrS
-
lpxC
-
-
Expected Outcome: You will likely identify non-synonymous mutations in fabZ and/or thrS.[1][5][6] A mutation in lpxC is also a possibility.[3]
Step 3: Characterize the Effect of the Mutations.
-
Action: If you have identified mutations, you can perform further experiments to confirm their role in resistance:
-
Genetic Complementation: Introduce a wild-type copy of the mutated gene (e.g., fabZ or thrS) on a plasmid into the resistant strain.
-
Expected Outcome: Complementation with the wild-type gene should restore susceptibility to the LpxC inhibitor, indicated by a decrease in the MIC.
-
Enzyme Activity Assays: Purify the mutant FabZ or ThrS proteins and perform in vitro activity assays.
-
Expected Outcome: The mutant enzymes are expected to show reduced catalytic activity compared to their wild-type counterparts.[1][5][6]
-
Issue: I am unable to isolate high-level resistant mutants.
-
Possible Cause: The selection pressure may be too high or too low.
-
Troubleshooting:
-
Try plating a high-density culture (e.g., 109-1010 CFU) on agar plates containing various concentrations of the LpxC inhibitor (e.g., 2x, 4x, and 8x the MIC of the wild-type strain).
-
Consider a two-step selection process. Isolate colonies that grow at a lower concentration of the inhibitor and then re-streak them on a higher concentration to select for the second mutation.[6]
-
Quantitative Data Summary
The following tables summarize the quantitative data associated with resistance to LpxC inhibitors in E. coli.
Table 1: Minimum Inhibitory Concentration (MIC) Fold-Increase in Resistant Mutants
| E. coli Strain | Genotype | Fold-Increase in MIC vs. Wild-Type | Reference Compound |
| Spontaneous Mutant | fabZ and thrS mutations | >200 | CHIR-090 |
| Mutant with lpxC mutation | lpxC (I38T) | Not specified | BB-78484 |
| Mutant with fabZ mutation | fabZ mutation | Not specified | BB-78484 |
Data compiled from studies on various LpxC inhibitors, which are expected to have similar resistance profiles to this compound.[1][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Luria-Bertani broth).
-
Inoculum: Prepare an inoculum of the E. coli strain (wild-type or mutant) adjusted to a final concentration of 5 x 105 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the inhibitor that completely prevents visible bacterial growth.
Protocol 2: Isolation of Spontaneously Resistant Mutants
-
Culture Growth: Grow a culture of wild-type E. coli to late logarithmic or early stationary phase.
-
Plating: Plate a large number of cells (e.g., 109 to 1010 CFU) onto agar plates containing the LpxC inhibitor at a concentration that is 4-8 times the MIC of the wild-type strain.
-
Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Purification: Isolate individual colonies and streak them onto fresh selective plates to purify the resistant mutants.
-
Confirmation: Confirm the resistance phenotype of the purified isolates by re-determining their MIC.
Visualizations
Caption: Mechanism of LpxC inhibitor resistance in E. coli.
References
- 1. Mutants Resistant to LpxC Inhibitors by Rebalancing Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Spontaneous Resistance Frequency to LpxC-IN-13
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the spontaneous resistance frequency to the LpxC inhibitor, LpxC-IN-13.
Introduction to this compound
This compound is an inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria.[2][3][4] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.[5] LpxC is a promising target for new antibiotics because it is essential for the viability of most Gram-negative bacteria and is not present in mammals.[4][6]
Publicly available information on a specific compound designated "this compound" is limited. However, it is described as an LpxC inhibitor with an IC50 of 18.06 nM and is also referred to as "Compound 13".[1] Scientific literature describes a series of potent isoserine-based amide LpxC inhibitors, several of which are designated as "Compound 13" (e.g., (S)-13a-n, (R)-13a-n). It is highly probable that this compound belongs to this chemical series.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the LpxC enzyme. By blocking LpxC, it prevents the biosynthesis of lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria. Disruption of the outer membrane leads to bacterial cell death.
Q2: Which bacteria are expected to be susceptible to this compound?
A2: LpxC inhibitors, including the series to which this compound likely belongs, are active against a range of Gram-negative bacteria. The specific activity of different "Compound 13" analogs has been demonstrated against Escherichia coli and Pseudomonas aeruginosa.
Q3: What is "spontaneous resistance frequency" and why is it important?
A3: Spontaneous resistance frequency is a measure of how often resistant mutants arise in a bacterial population upon exposure to an antibiotic, without any prior inducement. It is a critical parameter in preclinical drug development as it helps to predict the likelihood of resistance emerging during clinical use.
Q4: Is there any available data on the spontaneous resistance frequency to this compound?
A4: Currently, there is no publicly available data specifically detailing the spontaneous resistance frequency of this compound. However, data for other LpxC inhibitors can provide a useful reference point.
Troubleshooting Guide
Issue 1: High variability in spontaneous resistance frequency results.
-
Possible Cause 1: Inconsistent inoculum size. The number of bacteria plated is a critical factor in calculating the frequency.
-
Solution: Ensure accurate and consistent determination of the colony-forming units (CFU)/mL of the bacterial culture before plating. Perform serial dilutions and plate on non-selective agar to get an accurate count of the initial population.
-
-
Possible Cause 2: Fluctuation in the number of pre-existing resistant mutants. The number of resistant mutants can vary between different cultures.
-
Solution: Use multiple independent cultures (e.g., 5-10) to determine the resistance frequency. This will provide a more accurate average and standard deviation.
-
-
Possible Cause 3: Instability of the selective agent. The LpxC inhibitor may degrade over the course of the experiment.
-
Solution: Prepare fresh stock solutions of this compound and incorporate it into the agar at the appropriate temperature to avoid degradation.
-
Issue 2: No resistant colonies are observed.
-
Possible Cause 1: The concentration of this compound is too high. A very high selective pressure may inhibit the growth of all bacteria, including potential mutants.
-
Solution: Determine the Minimum Inhibitory Concentration (MIC) of this compound for the specific bacterial strain and use a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC) for the selection plates.
-
-
Possible Cause 2: The spontaneous resistance frequency is very low. For some potent inhibitors, the frequency can be below the limit of detection for the number of cells plated.
-
Solution: Increase the total number of cells plated. This can be achieved by plating a larger volume of a concentrated culture or by plating more plates.
-
Issue 3: The observed resistance frequency is much higher than expected for other LpxC inhibitors.
-
Possible Cause 1: The bacterial strain has a high intrinsic mutation rate (hypermutator phenotype).
-
Solution: Sequence genes associated with DNA repair (e.g., mutS, mutL) to check for mutations that could lead to a hypermutator phenotype.
-
-
Possible Cause 2: The resistance mechanism is due to a high-frequency event, such as upregulation of an efflux pump.
-
Solution: Characterize the genetic basis of resistance in the observed colonies. This can involve sequencing the lpxC gene and genes related to known resistance mechanisms like efflux pumps.
-
Quantitative Data
While specific data for this compound is unavailable, the following tables provide relevant information on related compounds and other LpxC inhibitors.
Table 1: Inhibitory Activity of Isoserine-Based Amide "Compound 13" Series Against LpxC
| Compound | Ki (nM) vs. E. coli LpxC C63A | Ki (nM) vs. P. aeruginosa LpxC |
| (S)-13h | 22 | 9.3 |
| (S)-13i | 13 | 7.9 |
| (S)-13j | 9.5 | 5.6 |
| (R)-13h | >1000 | 250 |
| (Data extracted from Langklotz et al., J Med Chem, 2021) |
Table 2: Spontaneous Resistance Frequencies of Other LpxC Inhibitors
| LpxC Inhibitor | Bacterial Strain | Resistance Frequency |
| LpxC-4 | P. aeruginosa PAO1 | < 4.1 x 10-10 |
| BB-78484 | E. coli ATCC 25922 | 2 x 10-9 |
| CHIR-090 | E. coli W3110 | ~10-9 |
Experimental Protocols
Detailed Methodology for Determining Spontaneous Resistance Frequency
This protocol provides a general framework for determining the spontaneous resistance frequency of an LpxC inhibitor like this compound.
1. Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922, P. aeruginosa PAO1)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Appropriate solid growth medium (e.g., Mueller-Hinton Agar)
-
This compound
-
Sterile culture tubes, flasks, and petri dishes
-
Spectrophotometer
-
Incubator
2. Procedure:
-
a. Determination of Minimum Inhibitory Concentration (MIC):
-
Perform a standard broth microdilution or agar dilution assay to determine the MIC of this compound for the target bacterial strain.
-
-
b. Preparation of Bacterial Cultures:
-
Inoculate at least five independent colonies of the bacterial strain into separate tubes of liquid medium.
-
Incubate overnight with shaking at the optimal temperature for the bacterium.
-
-
c. Determination of Viable Cell Count (CFU/mL):
-
For each overnight culture, perform serial dilutions in sterile saline or phosphate-buffered saline.
-
Plate aliquots of appropriate dilutions onto non-selective agar plates.
-
Incubate the plates overnight and count the colonies to determine the CFU/mL of the original cultures.
-
-
d. Selection of Resistant Mutants:
-
Prepare agar plates containing this compound at a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC).
-
Plate a large, known volume (and therefore, a known number of cells based on the CFU/mL) of each independent overnight culture onto the selective agar plates. It is recommended to plate at least 109 to 1010 cells to detect low-frequency events.
-
Incubate the plates for 48-72 hours at the optimal temperature.
-
-
e. Calculation of Spontaneous Resistance Frequency:
-
Count the number of colonies that grow on each selective plate. These are the spontaneous resistant mutants.
-
The spontaneous resistance frequency for each culture is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
-
Calculate the average frequency and standard deviation from the independent cultures.
-
3. Confirmation of Resistance:
-
Pick a representative number of resistant colonies and re-streak them onto both selective and non-selective agar to confirm the resistant phenotype.
-
Determine the MIC of this compound for the confirmed resistant mutants to quantify the level of resistance.
Visualizations
Caption: LpxC-catalyzed reaction in lipid A biosynthesis and its inhibition by this compound.
Caption: Experimental workflow for determining spontaneous resistance frequency.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the LpxC deacetylase with a bound substrate-analog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
Technical Support Center: Investigating the Role of Efflux Pumps in Resistance to LpxC Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals studying resistance mechanisms to LpxC inhibitors.
Disclaimer: Information on the specific compound "LpxC-IN-13" is not available in the provided search results. This guide will, therefore, refer to well-characterized LpxC inhibitors (e.g., CHIR-090) to discuss the principles of efflux pump-mediated resistance. The experimental protocols and troubleshooting advice are based on established methods for studying antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What is LpxC and why is it an attractive target for new antibiotics?
LpxC, or UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, is a zinc-dependent enzyme that catalyzes the first committed step in the biosynthesis of lipid A.[1][2][3][4] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria.[1] Since the LpxC gene is essential, single-copy, and conserved across almost all Gram-negative bacteria, it is considered a promising target for the development of new antibiotics.[1][2]
Q2: How do LpxC inhibitors work?
LpxC inhibitors are designed to block the active site of the LpxC enzyme. Many potent inhibitors contain a hydroxamate group that targets the catalytic zinc ion, preventing the enzyme from performing its function.[1][2] By inhibiting LpxC, these compounds halt the production of lipid A, which is lethal to the bacteria.[2] The inhibitor CHIR-090 is a notable example of a potent, slow, tight-binding LpxC inhibitor with significant antibiotic activity against pathogens like E. coli and P. aeruginosa.[1][2]
Q3: What are efflux pumps and how do they contribute to antibiotic resistance?
Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel a wide variety of toxic substances, including antibiotics, from the cell.[5][6] This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and rendering it ineffective.[5][7] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in bacteria.[5][8] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a primary contributor to clinically relevant multidrug resistance.[9][10][11]
Q4: How can efflux pumps cause resistance to LpxC inhibitors?
If an LpxC inhibitor is a substrate for an efflux pump, the pump can actively transport the inhibitor out of the bacterial cell. This prevents the inhibitor from reaching a sufficient concentration in the cytoplasm to inhibit the LpxC enzyme effectively. Overexpression of specific RND efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, has been implicated in resistance to LpxC inhibitors.[12] This efflux activity can lead to low-level resistance, which may allow the bacteria to survive and subsequently develop high-level resistance through other mutations.[13]
Q5: What is an Efflux Pump Inhibitor (EPI) and can it restore sensitivity to LpxC inhibitors?
An Efflux Pump Inhibitor (EPI) is a compound that blocks the activity of efflux pumps.[5] By co-administering an EPI with an antibiotic that is a substrate of an efflux pump, it is possible to increase the intracellular concentration of the antibiotic and restore its efficacy.[5][7] For example, compounds like Phenylalanine-Arginine Beta-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) are known to inhibit efflux pumps and can be used in experiments to determine if efflux is contributing to resistance.[11][14] The use of an EPI can help reverse resistance and revitalize the activity of existing antibiotics.[10]
Troubleshooting Guide
Q1: My Gram-negative strain shows a high Minimum Inhibitory Concentration (MIC) for an LpxC inhibitor. How do I know if efflux pumps are involved?
To determine if efflux pumps are contributing to the observed resistance, you can perform an MIC assay with and without a known EPI. A significant reduction (typically four-fold or greater) in the MIC of the LpxC inhibitor in the presence of the EPI suggests that an efflux pump is actively removing the compound from the cell.
Q2: I performed an MIC assay with an EPI but saw no change in susceptibility to the LpxC inhibitor. Does this rule out efflux-mediated resistance?
Not necessarily. Here are a few potential reasons for this result:
-
The EPI is ineffective against the specific pump: The EPI you used may not inhibit the particular efflux pump responsible for resistance in your bacterial strain. Try using EPIs with different mechanisms of action.
-
The LpxC inhibitor is not a substrate: The LpxC inhibitor may not be a substrate for any of the major efflux pumps in your organism.
-
Another resistance mechanism is dominant: High-level resistance may be due to other mechanisms, such as target modification (mutations in the lpxC gene) or enzymatic degradation of the inhibitor.[4][6]
-
Incorrect EPI concentration: The concentration of the EPI may be too low to effectively inhibit the pump or too high, causing toxicity to the cells on its own. It's crucial to determine the MIC of the EPI alone first.
Q3: My real-time efflux assay results are inconsistent. What are the common pitfalls?
Real-time efflux assays, often using fluorescent dyes like ethidium bromide or Hoechst 33342, can be sensitive.[15] Common issues include:
-
Incorrect cell density: Ensure a consistent and optimized bacterial cell density for each experiment.
-
Dye concentration: The dye concentration should be high enough for a clear signal but not so high that it becomes toxic or saturates the efflux pumps.
-
Timing of measurements: The initial phase of efflux is critical to monitor.[16] Ensure your readings start immediately after the addition of the energy source (e.g., glucose) that powers the pumps.
-
Controls are missing: Always include a negative control (no energy source) and a positive control (a strain known to overexpress an efflux pump or a condition with a known EPI).[17]
Q4: How can I investigate the genetic basis of efflux-mediated resistance in my resistant strain?
To confirm that efflux is the mechanism of resistance at a genetic level, you can:
-
Perform RT-qPCR: Quantify the expression levels of known efflux pump genes (e.g., acrB in E. coli, mexB, mexD, mexF in P. aeruginosa) in your resistant strain compared to a susceptible parent strain.[9] A significant upregulation of these genes in the resistant strain is strong evidence for efflux-mediated resistance.
-
Gene Knockout Studies: Create a knockout mutant of the suspected efflux pump gene in the resistant strain. If the knockout strain becomes susceptible to the LpxC inhibitor, it confirms the role of that specific pump.[18]
Quantitative Data Summary
The following table presents hypothetical data from an MIC assay to illustrate how the involvement of an efflux pump can be determined.
| Bacterial Strain | LpxC Inhibitor MIC (µg/mL) | LpxC Inhibitor MIC with EPI (20 µg/mL PAβN) (µg/mL) | Fold Change in MIC | Interpretation |
| Wild-Type P. aeruginosa | 2 | 1 | 2 | Minor involvement of efflux. |
| Resistant Isolate 1 | 32 | 4 | 8 | Significant involvement of an EPI-sensitive efflux pump. |
| Resistant Isolate 2 | 32 | 32 | 1 | Efflux is not the primary resistance mechanism, or the pump is not inhibited by PAβN. |
| ΔmexB Mutant | 0.5 | 0.5 | 1 | Confirms MexB is a key efflux pump for this inhibitor. |
Experimental Protocols
Protocol 1: MIC Determination with an Efflux Pump Inhibitor
Objective: To determine if an efflux pump inhibitor can reduce the MIC of an LpxC inhibitor against a resistant bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Mueller-Hinton Broth (MHB).
-
LpxC inhibitor stock solution.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN).
-
Sterile 96-well microtiter plates.
Procedure:
-
Prepare a serial two-fold dilution of the LpxC inhibitor in MHB in a 96-well plate.
-
Prepare an identical plate, but add the EPI to the MHB at a fixed, sub-inhibitory concentration (e.g., 20 µg/mL of PAβN).
-
Adjust the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to all wells of both plates. Include a growth control (no antibiotic) and a sterility control (no bacteria).[17]
-
Incubate the plates at 37°C for 18-24 hours.[15]
-
Determine the MIC, which is the lowest concentration of the LpxC inhibitor that completely inhibits visible bacterial growth.
-
Compare the MIC values in the plates with and without the EPI. A ≥4-fold reduction in MIC in the presence of the EPI is considered significant.
Protocol 2: Real-Time Efflux (RTE) Assay
Objective: To directly measure the efflux of a fluorescent substrate in real-time, which can be competed by an LpxC inhibitor if it is also a substrate of the same pump.
Materials:
-
Bacterial cells washed and resuspended in phosphate-buffered saline (PBS).
-
Fluorescent dye (e.g., Ethidium Bromide).
-
Energy source (e.g., Glucose or Tryptone Soya Broth).
-
LpxC inhibitor and/or EPI.
-
Fluorometric microplate reader.
Procedure:
-
Load bacterial cells with the fluorescent dye in the absence of an energy source. This allows the dye to accumulate inside the cells.
-
Add the LpxC inhibitor or a known EPI to the appropriate wells to test for competitive inhibition.
-
Place the plate in a microplate reader and monitor the baseline fluorescence.
-
Initiate efflux by adding an energy source (e.g., glucose) to all wells.
-
Immediately begin recording the fluorescence over time. Active efflux will pump the dye out of the cells, resulting in a decrease in fluorescence (for DNA-intercalating dyes).[15]
-
Analyze the data by comparing the rate of fluorescence decrease in the treated samples versus the untreated control. A slower rate of decrease in the presence of the LpxC inhibitor suggests it is competing with the dye for the efflux pump.
Visualizations
References
- 1. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 9. mdpi.com [mdpi.com]
- 10. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 14. Role of efflux pumps, their inhibitors, and regulators in colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in methods and concepts provide new insight into antibiotic fluxes across the bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. escholarship.org [escholarship.org]
Technical Support Center: Understanding Resistance to LpxC Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to LpxC inhibitors, such as LpxC-IN-13. The information provided is based on studies of various LpxC inhibitors and is intended to guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for our LpxC inhibitor. What are the potential mechanisms of resistance?
A1: Resistance to LpxC inhibitors can arise from several mechanisms. The most commonly observed are mutations in the target gene, lpxC, or in genes involved in maintaining the balance of lipid biosynthesis, such as fabZ.[1][2][3] Other reported mechanisms include mutations in genes like thrS (encoding threonyl-tRNA synthetase) and upregulation of efflux pumps.[4][5][6]
Q2: How do mutations in fabZ confer resistance to LpxC inhibitors?
A2: FabZ is a key enzyme in fatty acid biosynthesis and competes with LpxA for the common substrate (R)-3-hydroxymyristoyl-ACP.[7][8] LpxA catalyzes the first step of lipid A biosynthesis, which is followed by the LpxC-catalyzed step.[9] Mutations that reduce FabZ activity are thought to increase the flux of (R)-3-hydroxymyristoyl-ACP towards lipid A biosynthesis.[7] This rebalancing of cellular homeostasis can compensate for the inhibition of LpxC.[4][10] Interestingly, some fabZ mutations have been shown to unexpectedly decrease the cellular levels of LpxC.[4][10]
Q3: Are mutations in the lpxC gene itself a common cause of resistance?
A3: While mutations within the lpxC coding region can confer resistance, they have been reported less frequently for some of the more advanced LpxC inhibitors compared to mutations in other genes like fabZ.[11] However, specific mutations in lpxC have been identified that reduce inhibitor susceptibility.[1][12][13][14] Additionally, mutations in the upstream non-coding region of lpxC that lead to increased LpxC protein expression have also been observed as a resistance mechanism in some bacteria.[11][15]
Q4: Can resistance to LpxC inhibitors develop through a single mutation?
A4: While single mutations can lead to a decrease in susceptibility, high-level resistance often arises from the accumulation of multiple mutations.[4][10] For example, studies have shown that mutations in both fabZ and thrS can have an additive effect, resulting in a significantly higher level of resistance than either mutation alone.[4][6][10]
Troubleshooting Guide
Problem: Spontaneous resistant mutants are appearing at a high frequency in our susceptibility assays.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal inhibitor concentration | Ensure that the inhibitor concentration used for selection is appropriate (typically 4-8x MIC) to minimize the selection of low-level resistant mutants. |
| Hypermutator strain | Sequence key DNA repair genes (e.g., mutS) to check if you are inadvertently working with a hypermutator strain. |
| Contamination | Streak-purify the resistant colonies and confirm their identity before proceeding with further analysis. |
| Inoculum size | Standardize the inoculum size used in your assays, as a larger inoculum can increase the chances of selecting for pre-existing resistant subpopulations. |
Problem: We have isolated a resistant mutant, but sequencing of lpxC and fabZ did not reveal any mutations.
| Potential Cause | Troubleshooting Steps |
| Mutations in other genes | Perform whole-genome sequencing to identify mutations in other potential resistance-conferring genes such as thrS, fabF1, or genes encoding efflux pump regulators.[5] |
| Efflux pump upregulation | Perform a MIC potentiation assay using an efflux pump inhibitor (e.g., PAβN) to determine if efflux is contributing to the resistance phenotype.[11] |
| Increased LpxC expression | Quantify LpxC protein levels using Western blotting to check for overexpression.[11][15] Sequence the upstream regulatory region of lpxC. |
Quantitative Data Summary
The following tables summarize the impact of specific mutations on the susceptibility to the LpxC inhibitor CHIR-090 in E. coli.
Table 1: Effect of Single and Combined Mutations on CHIR-090 MIC in E. coli
| Strain | Relevant Genotype | CHIR-090 MIC (µg/mL) | Fold Increase in MIC | Reference |
| W3110 (Wild-Type) | wt | 0.2 | - | [4] |
| CRM1B wtfabZ | thrS mutation | 1.25 | 6 | [4] |
| CRM5B wtfabZ | thrS mutation | 1.25 | 6 | [4] |
| - | fabZ mutation | - | ~50 | [4] |
| - | fabZ + thrS mutations | >40 | >200 | [4] |
Table 2: Resistance Frequencies for LpxC Inhibitors
| Organism | Inhibitor | Frequency of Resistance | Reference |
| E. coli DH5α | BB-78484 | 4 x 10⁻⁸ | [3] |
| E. coli ATCC 25922 | BB-78484 | 2 x 10⁻⁹ | [3] |
| P. aeruginosa | PF-5081090 | <5.0 x 10⁻¹⁰ | [11] |
| K. pneumoniae | PF-5081090 | 9.6 x 10⁻⁸ | [11] |
Experimental Protocols
Protocol 1: Isolation of Spontaneously Resistant Mutants
-
Prepare Inoculum: Grow a culture of the susceptible bacterial strain to mid-log phase in a suitable broth medium.
-
Plating: Plate a high density of cells (e.g., 10⁸ to 10¹⁰ CFU) onto agar plates containing the LpxC inhibitor at a concentration of 4x to 8x the MIC.
-
Incubation: Incubate the plates for 24-48 hours at the optimal growth temperature for the bacterium.
-
Isolate Colonies: Pick individual colonies that appear on the inhibitor-containing plates.
-
Purify and Confirm: Streak-purify the isolated colonies on fresh inhibitor-containing plates to ensure they are true resistant mutants.
-
Determine MIC: Perform a standard MIC assay to quantify the level of resistance in the purified mutants.
-
Genomic Analysis: Extract genomic DNA from the resistant mutants for subsequent sequencing of target genes (lpxC, fabZ, etc.) or whole-genome sequencing.
Protocol 2: Western Blot for LpxC Expression
-
Cell Lysis: Grow wild-type and resistant mutant strains to the same optical density. Harvest the cells by centrifugation and lyse them using a suitable method (e.g., sonication, chemical lysis).
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for LpxC.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Compare the intensity of the LpxC bands between the wild-type and resistant strains to determine if there is a difference in LpxC expression. Use a loading control (e.g., an antibody against a housekeeping protein) to normalize the results.
Visualizations
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutants Resistant to LpxC Inhibitors by Rebalancing Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations Reducing In Vitro Susceptibility to Novel LpxC Inhibitors in Pseudomonas aeruginosa and Interplay of Efflux and Nonefflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Intricate Crosstalk Between Lipopolysaccharide, Phospholipid and Fatty Acid Metabolism in Escherichia coli Modulates Proteolysis of LpxC [frontiersin.org]
- 9. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Interplay of Klebsiella pneumoniae fabZ and lpxC Mutations Leads to LpxC Inhibitor-Dependent Growth Resulting from Loss of Membrane Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming LpxC-IN-13 solubility and stability issues
Welcome to the technical support center for LpxC-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of this potent LpxC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2][3][4] By inhibiting LpxC, this compound disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.[5] this compound, like many other LpxC inhibitors, is a hydroxamic acid derivative that chelates the catalytic Zn2+ ion in the enzyme's active site.[3][6][7]
Q2: What are the known solubility limitations of LpxC inhibitors similar to this compound?
A2: Poor aqueous solubility is a recognized challenge for many LpxC inhibitors.[8] For isoserine-based amide inhibitors, which are structurally related to this compound, kinetic solubility has been reported to be in the range of 50 µM to 100 µM. Specifically, indole derivatives show solubility around 50 µM, while a pyrazole-substituted analog is soluble up to 100 µM.[2][6]
Q3: What factors can affect the stability of this compound in my experiments?
A3: The stability of this compound, a hydroxamic acid-containing compound, can be influenced by several factors:
-
Enzymatic Degradation: Hydroxamic acids can be metabolized by plasma esterases, such as arylesterases and carboxylesterases, which can lead to poor in vivo stability.[9]
-
Chemical Stability: The hydroxamic acid moiety can be susceptible to hydrolysis, especially at non-neutral pH.
-
Protease-mediated Degradation of the Target: In cellular assays, the levels of the LpxC enzyme itself are tightly regulated by proteases like FtsH.[10] Binding of an inhibitor can sometimes stabilize the LpxC protein and prevent its degradation.[10]
Q4: How can I prepare a stock solution of this compound?
A4: Due to its likely limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For use in aqueous buffers for enzymatic or cellular assays, the DMSO stock should be serially diluted to ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent effects on the experiment.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Concentration exceeds aqueous solubility limit. | Lower the final concentration of this compound in the assay. Refer to the solubility data for similar compounds. |
| "Salting out" effect. | Reduce the salt concentration of your buffer if experimentally permissible. |
| pH of the buffer. | Test the solubility of this compound in a small range of pH values around your experimental pH. Hydroxamic acids are generally more soluble in alkaline solutions.[11] |
| Shock precipitation upon dilution. | When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Use of co-solvents. | For in vitro assays, consider the inclusion of a small percentage of a co-solvent like polyethylene glycol (PEG) or ethanol, but validate that the co-solvent does not affect enzyme activity or other assay components. |
Issue 2: Inconsistent or Low Potency in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in media. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous media before being added to the cells. |
| High protein binding. | Some LpxC inhibitors exhibit high protein binding, which can reduce the effective free concentration of the inhibitor.[8] If using serum-containing media, consider performing the assay in serum-free media or quantifying the extent of protein binding. |
| Efflux by bacterial pumps. | The target Gram-negative bacteria may actively pump the inhibitor out of the cell. This can be tested by co-administering a known efflux pump inhibitor. |
| Cell density. | High cell densities can lead to a higher apparent minimum inhibitory concentration (MIC). Standardize the inoculum density for all experiments. |
Issue 3: Variability in In Vitro Enzyme Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Inhibitor instability in assay buffer. | Perform a time-course experiment to assess the stability of this compound in your assay buffer at the experimental temperature. Pre-incubating the inhibitor in the buffer for varying times before adding the enzyme can reveal any time-dependent loss of activity. |
| Slow-binding inhibition. | Some LpxC inhibitors exhibit slow, tight-binding kinetics.[3] This means that the inhibition increases over time. To account for this, pre-incubate the enzyme and inhibitor together for a period before adding the substrate to start the reaction. |
| Zinc chelation from the enzyme. | Ensure that the assay buffer does not contain strong chelating agents (e.g., EDTA) that could strip the essential Zn2+ ion from the LpxC active site. |
| Compound aggregation. | At higher concentrations, the compound may form aggregates which can lead to non-specific inhibition. Test the effect of a non-ionic detergent (e.g., Triton X-100) in the assay to disrupt potential aggregates. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Structurally Related Analogs
| Compound | Target | IC50 / Ki | Reference |
| This compound | LpxC | IC50: 18.06 nM | [1] |
| (S)-13j | E. coli LpxC C63A | Ki: 9.5 nM | [2][6] |
| P. aeruginosa LpxC | Ki: 5.6 nM | [2][6] | |
| (S)-13h | P. aeruginosa LpxC | Ki in single-digit nM range | [6] |
Table 2: Solubility of LpxC Inhibitors Structurally Related to this compound
| Compound Class | Structure | Kinetic Solubility | Reference |
| Indole derivatives | (S)-13h, (S)-13i, (S)-13j | ~50 µM | [2][6] |
| Pyrazole derivative | (S)-13l | ~100 µM | [2][6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol is adapted from methods used for similar compounds and is intended to provide a general guideline.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Assay Procedure:
-
Add 1 µL of the 10 mM DMSO stock to 99 µL of the test buffer in a 96-well plate to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 1.5 hours.
-
After incubation, visually inspect for precipitate.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method such as LC-MS/MS or HPLC-UV.
-
-
Data Analysis:
-
The measured concentration in the supernatant represents the kinetic solubility under these conditions. If precipitation is observed, the experiment should be repeated with a lower starting concentration.
-
Protocol 2: In Vitro LpxC Enzyme Stability Assay (Thermal Shift Assay)
This assay can be used to assess the stabilization of the LpxC enzyme upon inhibitor binding, which is an indirect measure of the inhibitor's interaction and the stability of the complex.[10]
-
Reagents:
-
Purified LpxC enzyme.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
This compound stock solution in DMSO.
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
-
Procedure:
-
Prepare a reaction mixture containing the LpxC enzyme and the fluorescent dye in the assay buffer.
-
Add this compound (or DMSO as a control) to the reaction mixture at the desired final concentration.
-
Place the mixture in a real-time PCR instrument.
-
Apply a thermal gradient, for example from 25°C to 95°C, increasing by 1°C per minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
An increase in the Tm in the presence of this compound compared to the DMSO control indicates that the inhibitor binds to and stabilizes the enzyme.
-
Visualizations
Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cardiovascular Safety of Hydroxamate-Based LpxC Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular safety profile of hydroxamate-based LpxC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiovascular liability associated with hydroxamate-based LpxC inhibitors?
A1: The primary dose-limiting cardiovascular toxicity observed with early hydroxamate-based LpxC inhibitors, such as ACHN-975, is transient hypotension (a drop in blood pressure) that is not accompanied by a compensatory increase in heart rate (tachycardia)[1][2].
Q2: What is the suspected mechanism behind the hypotensive effect of some hydroxamate-based LpxC inhibitors?
A2: The hypotensive activity of some hydroxamate-containing compounds is linked to their ability to generate nitric oxide (NO), a potent vasodilator[3][4]. These compounds can act as direct-acting vasodilators, relaxing blood vessels and leading to a decrease in blood pressure[5]. The lack of compensatory tachycardia suggests a complex mechanism that may involve blunting of the normal physiological response to hypotension.
Q3: Are all hydroxamate-based LpxC inhibitors associated with cardiovascular toxicity?
A3: No, cardiovascular toxicity appears to be compound-specific rather than a universal class effect for all hydroxamate-based inhibitors[6]. For example, the inhibitor LPC-233 has demonstrated a favorable preclinical safety profile with no detectable adverse cardiovascular toxicity in dogs at doses as high as 100 mg/kg[6]. Structural modifications, such as the removal of an amino group present in ACHN-975, and high plasma protein binding may contribute to the improved safety profile of newer inhibitors like LPC-233[7][8].
Q4: What are the standard preclinical in vivo models for assessing the cardiovascular safety of these inhibitors?
A4: The standard preclinical models involve cardiovascular assessments in conscious, chronically instrumented animals, typically dogs and rats[9][10]. These studies allow for the continuous monitoring of key hemodynamic parameters such as blood pressure and heart rate, as well as electrocardiogram (ECG) recordings, following administration of the test compound[6].
Q5: What in vitro assays are crucial for evaluating the cardiovascular risk of LpxC inhibitors?
A5: A critical in vitro assay is the hERG (human Ether-à-go-go-Related Gene) patch-clamp assay[11][12][13]. This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to a prolonged QT interval and an increased risk of life-threatening cardiac arrhythmias like Torsades de Pointes[13].
Troubleshooting Guides
In Vivo Cardiovascular Hemodynamic Studies
Issue 1: Significant variability in blood pressure and heart rate readings between animals.
-
Possible Cause: Inadequate acclimatization of the animals to the experimental setup. Stress can significantly impact cardiovascular parameters.
-
Troubleshooting Steps:
-
Ensure a sufficient acclimatization period for the animals in the study environment before dosing.
-
Handle the animals gently and consistently to minimize stress.
-
Verify the proper functioning and calibration of all monitoring equipment.
-
Issue 2: Artifacts in the ECG recordings.
-
Possible Cause: Poor electrode contact or animal movement.
-
Troubleshooting Steps:
-
Check the placement and contact of the ECG electrodes.
-
Ensure the animal is calm and in a suitable position during recording.
-
Utilize signal filtering capabilities of the data acquisition software to minimize noise, being careful not to distort the underlying signal.
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Issue 3: Unexpected hypotensive response at low doses.
-
Possible Cause: The compound may be a potent vasodilator.
-
Troubleshooting Steps:
-
Review the structure-activity relationship of the compound class for features associated with vasodilation[5].
-
Consider including a positive control (a known vasodilator) in the study to benchmark the response.
-
Expand the dose range to lower concentrations to better define the dose-response relationship.
-
In Vitro hERG Patch-Clamp Assays
Issue 1: Unstable baseline hERG current.
-
Possible Cause: Poor cell health or suboptimal recording conditions.
-
Troubleshooting Steps:
-
Ensure the use of healthy, properly cultured cells expressing the hERG channel.
-
Optimize the composition of the intracellular and extracellular recording solutions.
-
Verify the stability of the patch-clamp setup and check for any sources of electrical noise.
-
Issue 2: Compound precipitation in the assay well.
-
Possible Cause: Poor solubility of the test compound in the assay buffer. This is a known issue with automated patch-clamp systems where visual inspection is limited[13].
-
Troubleshooting Steps:
-
Determine the solubility of the compound in the assay buffer prior to the experiment.
-
If solubility is an issue, consider using a surfactant in the extracellular medium to improve it, though this should be validated to not interfere with the assay[13].
-
Test a lower, more soluble concentration range if possible.
-
Issue 3: Discrepancy between manual and automated patch-clamp results.
-
Possible Cause: Differences in experimental conditions, such as temperature, or inherent variability in automated systems[12].
-
Troubleshooting Steps:
-
Standardize experimental protocols as much as possible between the two platforms.
-
Be aware that automated systems can have higher variability than manual patch-clamp.
-
Run appropriate positive and negative controls on both systems to ensure data quality and comparability.
-
Data Presentation
Table 1: Comparative Cardiovascular Safety Profile of Select Hydroxamate-Based LpxC Inhibitors
| Compound | Primary Cardiovascular Finding | Animal Model | Key Quantitative Data | hERG Inhibition | Reference |
| ACHN-975 | Transient hypotension without compensatory tachycardia | Rat, Human | Dose-limiting toxicity | Not reported as primary issue | [1][2] |
| LPXC-516 | Unacceptable cardiovascular toxicity in prodrug form | Rat | Specific data not detailed in publications | Not specified | [7][8] |
| LPC-233 | No detectable adverse cardiovascular toxicity | Dog | No significant change in heart rate, mean arterial pressure, or QTc at 100 mg/kg | No inhibition at 10 µM | [6] |
Experimental Protocols
In Vivo Cardiovascular Safety Assessment in Conscious Instrumented Dogs
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Animal Model: Beagle dogs, surgically instrumented for conscious cardiovascular monitoring.
-
Instrumentation: Implantation of a telemetry device or use of a jacketed external telemetry system for continuous measurement of ECG, blood pressure (arterial), and heart rate.
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Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the laboratory environment and procedures to minimize stress-related cardiovascular changes.
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Dosing: The LpxC inhibitor is administered intravenously or orally at escalating doses. A vehicle control group is included.
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Data Collection: Cardiovascular parameters are continuously recorded at baseline (pre-dose) and for a specified period post-dose (e.g., 24 hours).
-
Data Analysis: Changes in blood pressure (systolic, diastolic, mean arterial), heart rate, and ECG intervals (e.g., PR, QRS, QT, QTc) from baseline are calculated and statistically analyzed.
In Vitro hERG Manual Patch-Clamp Assay
-
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the hERG potassium channel.
-
Electrophysiology Setup: Standard whole-cell patch-clamp configuration.
-
Solutions: Use of appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the hERG current.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current, typically involving a depolarization step followed by a repolarization step to measure the tail current.
-
Compound Application: The test compound is applied to the cells at multiple concentrations. A positive control (e.g., a known hERG blocker like E-4031 or Cisapride) and a vehicle control are included.
-
Data Analysis: The inhibition of the hERG current at each concentration is measured, and an IC50 value (the concentration at which 50% of the current is inhibited) is calculated to determine the compound's potency as a hERG blocker.
Visualizations
Caption: Cardiovascular safety assessment workflow for LpxC inhibitors.
Caption: Postulated pathway for hydroxamate-induced hypotension.
References
- 1. Optimization of LpxC Inhibitors for Antibacterial Activity and Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies of hydroxamic acids as direct vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 8. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LpxC-IN-13 dosing in murine infection models
Welcome to the technical support center for LpxC-IN-13 and other potent LpxC inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of these compounds in murine infection models.
Frequently Asked Questions (FAQs)
Q1: What is LpxC and why is it a target for antibiotics?
A1: LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is an essential enzyme in the biosynthesis of lipid A, which is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] Since lipid A is crucial for the viability of these bacteria, inhibiting LpxC is a promising strategy for developing new antibiotics specifically targeting Gram-negative pathogens.[1][2]
Q2: What is the mechanism of action of LpxC inhibitors like this compound?
A2: LpxC inhibitors are typically metalloenzyme inhibitors that chelate the catalytic zinc ion (Zn²⁺) in the active site of the LpxC enzyme.[3][4] This binding prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, which is the first committed step in the lipid A biosynthetic pathway.[2][4] Blocking this pathway disrupts the integrity of the outer membrane, leading to bacterial cell death.[5]
Q3: What is the spectrum of activity for potent LpxC inhibitors?
A3: Potent LpxC inhibitors, such as LPC-233, have demonstrated broad-spectrum bactericidal activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Burkholderia pseudomallei.[1][6][7] They are generally not effective against Gram-positive bacteria as these organisms lack the outer membrane and the LPS biosynthesis pathway.[8]
Q4: Are there known resistance mechanisms to LpxC inhibitors?
A4: Yes, resistance to LpxC inhibitors can emerge, although the frequency is often low.[6] Mechanisms of resistance can include mutations in the lpxC gene itself, or upregulation of efflux pumps that actively remove the inhibitor from the bacterial cell.[2][6]
Q5: How does plasma protein binding affect the in vivo efficacy of LpxC inhibitors?
A5: Some LpxC inhibitors, like LPC-233, exhibit high plasma protein binding (e.g., ~96.4% in mice).[7] While high binding can sometimes limit the amount of free drug available to act on the target, studies have shown that the in vivo efficacy of these compounds is not always proportionally reduced.[1][7] For instance, the Minimum Inhibitory Concentration (MIC) of LPC-233 only shifted by 4- to 9-fold in the presence of 50% mouse plasma, which is much lower than what would be predicted from the high percentage of plasma protein binding.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor in vivo efficacy despite good in vitro activity | 1. Suboptimal dosing regimen: The dose, frequency, or duration of treatment may be insufficient. 2. Pharmacokinetic issues: Poor absorption, rapid clearance, or limited distribution to the site of infection. 3. Formulation/Solubility problems: The compound may not be fully dissolved, leading to lower bio-availability. | 1. Optimize the dose: Conduct dose-ranging studies. Consider more frequent administration (e.g., every 12 hours) to maintain drug concentration above the MIC.[7] 2. Characterize pharmacokinetics: Perform a PK study in mice to determine Cmax, Tmax, AUC, and half-life to inform dosing regimen design.[6] 3. Improve formulation: Use a suitable vehicle like 20% Captisol to enhance solubility for oral or parenteral administration.[1] |
| Unexpected toxicity or adverse events in mice | 1. Off-target effects: Some LpxC inhibitors have been associated with cardiovascular toxicity.[1] 2. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects at the administered volume or concentration. | 1. Select compounds with a good safety profile: Use inhibitors like LPC-233 that have been shown to have a clean in vivo safety profile.[1][9] 2. Conduct a tolerability study: Before starting efficacy studies, administer the compound and vehicle to a small group of uninfected mice to assess for any adverse reactions. |
| Inconsistent results between experiments | 1. Variability in infection model: Differences in bacterial inoculum size, mouse strain, or immune status (e.g., neutropenic vs. immunocompetent) can affect outcomes. 2. Drug preparation inconsistency: Variations in the preparation of the dosing solution. | 1. Standardize the infection protocol: Ensure consistent preparation of the bacterial challenge, route of infection, and use of the same mouse strain, age, and sex. 2. Prepare fresh dosing solutions: Make fresh solutions for each experiment and ensure the compound is fully dissolved before administration. |
| Development of resistance during the experiment | 1. Monotherapy with a low dose: Sub-therapeutic dosing can encourage the selection of resistant mutants. | 1. Use an optimized dose: Administer a dose that is sufficiently high to rapidly clear the infection. 2. Consider combination therapy: In some contexts, combining the LpxC inhibitor with an antibiotic having a different mechanism of action could be explored.[8] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of LPC-233 in Murine Infection Models
| Infection Model | Pathogen | Dosing Regimen (Oral, q12h) | Outcome | Reference |
| Soft-Tissue (Thigh) | E. coli ATCC 25922 | 10, 30, 90 mg/kg | Dose-dependent reduction in bacterial load | [1] |
| Sepsis | E. coli ATCC 25922 | 30, 90 mg/kg | Increased survival rate | [1] |
| Urinary Tract Infection | UPEC CFT073 | 30, 90 mg/kg | Significant reduction in bacterial titers in bladder and kidneys | [1] |
| Lung Infection | B. pseudomallei K96243 | 10, 30, 90 mg/kg | Increased survival and reduced bacterial burden | [7] |
Table 2: Pharmacokinetic Parameters of LpxC Inhibitors in CD-1 Mice
| Compound | Dose (mg/kg) | Route | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Reference |
| LpxC-4 | 18.75 | SC | 5.02 ± 0.61 | 0.25 ± 0.00 | - | [6] |
| 75 | SC | 15.50 ± 4.26 | 0.33 ± 0.13 | - | [6] | |
| 300 | SC | 75.40 ± 5.65 | 0.33 ± 0.13 | - | [6] | |
| LPC-233 | 100 | - | - | - | 398.6 (Plasma, 0-48h) | [7] |
Note: '-' indicates data not provided in the search results.
Experimental Protocols
General Protocol for a Murine Thigh Infection Model
This protocol is a synthesized methodology based on descriptions of similar experiments.[1]
-
Animal Model: Female ICR or CD-1 mice are commonly used.
-
Immunosuppression (for neutropenic model):
-
Administer cyclophosphamide intraperitoneally at approximately 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to the day of infection. This renders the mice neutropenic, making them more susceptible to infection.
-
-
Bacterial Culture Preparation:
-
Culture the desired Gram-negative pathogen (e.g., E. coli ATCC 25922) overnight in appropriate broth media.
-
On the day of infection, subculture the bacteria and grow to mid-logarithmic phase.
-
Wash and dilute the bacterial cells in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., ~3.2 x 10⁵ CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject a 0.1 mL volume of the bacterial suspension directly into the thigh muscle of one of the hind legs.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with this compound.
-
Prepare the dosing solution by dissolving the compound in a suitable vehicle (e.g., 20% Captisol).
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection) at the predetermined dose and frequency (e.g., 30 mg/kg every 12 hours).
-
Include a vehicle control group and potentially a positive control group (e.g., an established antibiotic like polymyxin B).[1]
-
-
Endpoint and Analysis:
-
At a set time after the start of treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial loads between the treated and control groups to determine the efficacy of the LpxC inhibitor.
-
Visualizations
Caption: Mechanism of LpxC inhibition in the Lipid A biosynthesis pathway.
Caption: Workflow for a murine neutropenic thigh infection model.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a potent LpxC inhibitor for post-exposure prophylaxis treatment of antibiotic-resistant Burkholderia pseudomallei in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
LpxC Inhibitor In Vivo Toxicity Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the in vivo toxicity of LpxC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vivo toxicity associated with LpxC inhibitors?
A1: The most significant and dose-limiting in vivo toxicity observed with some LpxC inhibitors is cardiovascular toxicity. Specifically, this can manifest as transient hypotension (a sudden drop in blood pressure) without a compensatory increase in heart rate (tachycardia). This adverse effect was notably observed with ACHN-975, the first LpxC inhibitor to enter human clinical trials, leading to the cessation of its development.
Q2: Is cardiovascular toxicity an inherent class-wide effect of all LpxC inhibitors?
A2: No, it does not appear to be an inherent class-wide effect. While early compounds like ACHN-975 showed cardiovascular toxicity, newer inhibitors have been developed with significantly improved safety profiles. For example, LPC-233 has demonstrated an exceptional in vivo safety profile with no detectable adverse cardiovascular toxicity in dogs even at high doses (100 mg/kg). This suggests that toxicity is related to the specific chemical structure of the inhibitor rather than the mechanism of LpxC inhibition itself.
Q3: What are the proposed mechanisms for LpxC inhibitor-induced toxicity?
A3: The primary concern is off-target inhibition of mammalian metalloenzymes. LpxC is a zinc-dependent deacetylase, and many inhibitors contain a hydroxamic acid moiety to chelate this zinc ion. This moiety can also interact with other zinc-containing mammalian enzymes, such as matrix metalloproteinases (MMPs), leading to unintended physiological effects. However, it's important to note that cardiovascular toxicity is not solely attributed to the hydroxamate group, as some non-hydroxamate inhibitors have also shown this liability.
Q4: What are the main strategies being explored to mitigate the in vivo toxicity of LpxC inhibitors?
A4: Several strategies are being employed:
-
Structural Modification: Medicinal chemists are designing new inhibitors with modified structures to enhance selectivity for bacterial LpxC over mammalian enzymes. This includes developing non-hydroxamate inhibitors and optimizing different parts of the molecule to reduce off-target effects.
-
Prodrugs: Developing prodrugs can improve solubility for intravenous administration and allow for controlled release of the active drug, potentially reducing peak concentration-related toxicities.
-
Formulation Strategies: Utilizing different formulation vehicles, such as cyclodextrins, can improve the solubility and delivery of inhibitors, which may impact their toxicity profile.
-
Combination Therapy: Using LpxC inhibitors in combination with other classes of antibiotics could allow for lower, less toxic doses of the LpxC inhibitor while achieving a synergistic antibacterial effect.
-
High Plasma Protein Binding: Designing compounds with high plasma protein binding can limit the concentration of the free, active drug in circulation, potentially acting as a "safety net" to reduce off-target effects.
Troubleshooting Guides
Problem 1: Observed Cardiovascular Events (Hypotension) in Preclinical Animal Models.
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| Off-target inhibition of mammalian metalloenzymes | 1. Structural Modification: Synthesize and test analogs with modifications to the zinc-binding moiety (e.g., non-hydroxamates) or other parts of the molecule to improve selectivity. 2. In Vitro Profiling: Screen the inhibitor against a panel of relevant mammalian metalloenzymes (e.g., MMPs, TACE) to assess off-target activity. | Protocol: In Vitro Mammalian Metalloproteinase (MMP) Inhibition Assay. 1. Utilize a commercially available fluorescence-based MMP assay kit. 2. Incubate a range of inhibitor concentrations with recombinant human MMPs. 3. Add a fluorogenic MMP substrate. 4. Monitor the fluorescence intensity over time to determine the rate of substrate cleavage. 5. Calculate the IC50 value of the inhibitor for each MMP. |
| High peak plasma concentration (Cmax) | 1. Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals (e.g., twice or three times daily instead of once). 2. Slower Infusion Rate: For intravenous administration, reduce the rate of infusion. 3. Prodrug Development: Synthesize a prodrug that is converted to the active inhibitor in vivo, potentially leading to a lower Cmax and more sustained exposure. | Protocol: Rat Hemodynamic Assay. 1. Surgically implant telemetry transmitters in Sprague-Dawley rats to continuously monitor blood pressure and heart rate. 2. After a recovery period, administer the LpxC inhibitor via the desired route (e.g., intravenous bolus, infusion). 3. Record hemodynamic parameters continuously for a defined period post-dose. 4. Analyze the data for changes in mean arterial pressure and heart rate compared to baseline and vehicle-treated controls. |
| Formulation-related effects | 1. Test Alternative Formulations: Evaluate different solubilizing agents or delivery vehicles (e.g., cyclodextrins, lipid-based formulations). | Protocol: Formulation Screening. 1. Prepare the LpxC inhibitor in various pharmaceutically acceptable vehicles. 2. Assess the physical and chemical stability of each formulation. 3. Administer the different formulations to separate groups of animals in a pilot toxicology study. 4. Monitor for adverse events and compare the pharmacokinetic profiles. |
Problem 2: General In Vivo Toxicity (e.g., Weight Loss, Reduced Food Consumption, Organ Toxicity).
| Potential Cause | Troubleshooting/Mitigation Strategy | Experimental Protocol |
| Broad off-target activity | 1. Cytotoxicity Screening: Assess the inhibitor's toxicity against various mammalian cell lines (e.g., HEK293, HepG2). 2. Structure-Toxicity Relationship (STR) Studies: Synthesize and evaluate analogs to identify structural motifs associated with toxicity. | Protocol: In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®). 1. Seed mammalian cells in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with a serial dilution of the LpxC inhibitor for a specified duration (e.g., 24, 48, or 72 hours). 3. Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels. 4. Measure luminescence to determine the number of viable cells. 5. Calculate the LD50 (lethal dose, 50%) or IC50 value. |
| Accumulation in specific tissues | 1. Pharmacokinetic (PK) and Tissue Distribution Studies: Determine the concentration of the inhibitor in various tissues over time to identify any potential for accumulation. | Protocol: Murine Tissue Distribution Study. 1. Administer a single dose of the LpxC inhibitor to mice. 2. At various time points post-dose, euthanize cohorts of animals. 3. Collect blood and various tissues (e.g., liver, kidney, heart, lung). 4. Homogenize the tissues and extract the drug. 5. Quantify the concentration of the inhibitor in plasma and tissue homogenates using LC-MS/MS. |
| Metabolite-induced toxicity | 1. Metabolite Identification Studies: Identify the major metabolites of the inhibitor in vitro (using liver microsomes) and in vivo (from plasma and urine). 2. Synthesize and Test Metabolites: If a major metabolite is identified, synthesize it and test its activity and toxicity directly. | Protocol: In Vitro Metabolic Stability Assay. 1. Incubate the LpxC inhibitor with liver microsomes (from relevant species, e.g., rat, dog, human) and NADPH. 2. Take samples at various time points. 3. Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of metabolites. 4. Calculate the in vitro half-life. |
Data Summary Tables
Table 1: Comparison of In Vivo Safety Profiles of Selected LpxC Inhibitors
| Compound | Chemical Class | Key In Vivo Toxicity Findings | Reference(s) |
| ACHN-975 | Hydroxamate | Dose-limiting cardiovascular toxicity (transient hypotension without compensatory tachycardia) in humans. | |
| LPC-233 | Hydroxamate | No detectable adverse cardiovascular toxicity in dogs at 100 mg/kg. Generally well-tolerated in 7-day repeat-dose rat studies. | |
| LPC-058 | Hydroxamate | Exhibited side effects at high doses (40 mg/kg q12h) in mice, including diarrhea, leukocytosis, and hepatotoxicity. | |
| LPC-069 | Hydroxamate | No significant toxicities observed in mice at high doses. | |
| Compound 26 (LPXC-516) Prodrug | Hydroxamate | Possessed an insufficient therapeutic window for further clinical development despite optimization efforts. |
Table 2: Experimental Models for Assessing LpxC Inhibitor Toxicity
| Experimental Model | Purpose | Key Parameters Measured | Reference(s) |
| Rat Hemodynamic Assay | To assess cardiovascular safety. | Mean arterial pressure, heart rate. | |
| Dog Toxicology Studies | To evaluate cardiovascular and general safety in a non-rodent species. | Electrocardiogram (ECG), blood pressure, clinical observations, clinical pathology. | |
| Repeat-Dose Rat Toxicity Study | To assess toxicity after repeated administration. | Clinical observations, body weight, food consumption, clinical pathology, histopathology. | |
| Murine Infection Models (Sepsis, UTI, Soft-tissue) | Primarily for efficacy, but also provides general tolerability data. | Survival, bacterial burden, clinical signs. | |
| In Vitro Cytotoxicity Assays (e.g., HEK293 cells) | To determine direct toxicity to mammalian cells. | Cell viability (LD50/IC50). | |
| In Vitro Mammalian Enzyme Panels | To assess off-target inhibition. | IC50 values against specific enzymes (e.g., MMPs). |
Visualizations
Caption: LpxC's role in the Lipid A biosynthesis pathway and its inhibition.
Caption: Workflow for troubleshooting and mitigating in vivo toxicity.
Caption: Key relationships in LpxC inhibitor toxicity and mitigation.
LpxC-IN-13 Efficacy and Plasma Protein Binding: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of plasma protein binding on the efficacy of LpxC-IN-13, a novel inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria, making it a key target for new antibiotics.[1][2][3][4][5][6]
Note: The specific data presented here is based on a representative LpxC inhibitor, LPC-233, and is intended to serve as a practical example for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the LpxC enzyme, which plays a crucial role in the biosynthesis of lipid A.[3][4][5] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane in Gram-negative bacteria.[6] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death.[3] This mechanism is distinct from many current antibiotics, making it a promising approach against multidrug-resistant Gram-negative pathogens.[1][2][3]
Q2: How does plasma protein binding (PPB) affect the efficacy of this compound?
A2: Plasma protein binding can significantly impact the efficacy of antibiotics. It is generally accepted that only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse to the target site to exert its effect.[7][8][9][10] A high degree of plasma protein binding can reduce the concentration of free this compound, potentially diminishing its antimicrobial activity.[8][9] However, the relationship is not always straightforward. For some potent, tight-binding inhibitors, the in vivo efficacy may be greater than predicted by in vitro PPB data alone, possibly due to the drug's high affinity for its target enzyme, LpxC, which can compete with plasma proteins.[1][11]
Q3: What is the expected level of plasma protein binding for this compound and how might this affect its Minimum Inhibitory Concentration (MIC)?
A3: LpxC inhibitors can exhibit high levels of plasma protein binding. For a representative LpxC inhibitor, the bound fraction in plasma can be over 95%.[1] In the presence of plasma, a shift in the MIC is expected. For example, in the presence of 50% mouse plasma, the MIC of a representative LpxC inhibitor increased by 4- to 9-fold.[1] This is a critical consideration when translating in vitro MIC data to predict in vivo efficacy.
Troubleshooting Guide
Issue 1: Discrepancy between in vitro MIC and in vivo efficacy.
-
Possible Cause: High plasma protein binding reducing the free drug concentration at the site of infection.
-
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: Determine the percentage of this compound bound to plasma proteins from the relevant species (e.g., mouse, human). The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[1]
-
Measure MIC in the Presence of Plasma: Determine the MIC of this compound in media supplemented with varying concentrations of plasma or serum albumin (e.g., 50% plasma) to simulate physiological conditions.[7]
-
Correlate Free Drug Concentration with MIC: The unbound fraction of the drug should be correlated with its antimicrobial activity.[7] It is the free concentration that should be maintained above the MIC for therapeutic effect.
-
Issue 2: Inconsistent MIC results in different growth media.
-
Possible Cause: Variation in protein content between different batches or types of media supplements (e.g., bovine serum albumin vs. human serum albumin).
-
Troubleshooting Steps:
-
Standardize Media Supplements: Use a consistent source and concentration of protein supplements in your assays. Be aware that protein binding can differ significantly between species and protein sources (e.g., bovine vs. human albumin).[7]
-
Measure Free Concentration: If possible, directly measure the free concentration of this compound in your specific test medium.[7]
-
Issue 3: this compound appears less effective against certain strains of Gram-negative bacteria.
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Possible Cause: Intrinsic resistance or the development of resistance mechanisms in the target bacteria.
-
Troubleshooting Steps:
-
Sequence the lpxC gene: Mutations in the lpxC gene can alter the binding affinity of the inhibitor.[12]
-
Investigate Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of the inhibitor. This can be tested by determining the MIC in the presence and absence of an efflux pump inhibitor.[12]
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Target Upregulation: Increased production of the LpxC enzyme can also lead to resistance. This can be assessed using techniques like Western blotting.[12]
-
Data Presentation
Table 1: Plasma Protein Binding of a Representative LpxC Inhibitor (LPC-233)
| Species | Concentration (µM) | % Bound (Mean ± SD) | % Unbound (Mean ± SD) |
| Mouse | 1 | 96.4 ± 0.3 | 3.6 ± 0.3 |
| Rat | 1 | 97.0 ± 0.2 | 3.0 ± 0.2 |
| Dog | 1 | 95.7 ± 0.4 | 4.3 ± 0.4 |
| Human | 1 | 97.8 ± 0.1 | 2.2 ± 0.1 |
Data adapted from a study on the LpxC inhibitor LPC-233, intended as a representative example.[1]
Table 2: Impact of Mouse Plasma on the MIC of a Representative LpxC Inhibitor (LPC-233)
| Organism | MIC in Broth (µg/mL) | MIC in 50% Mouse Plasma (µg/mL) | Fold Change in MIC |
| E. coli W3110 | 0.014 | 0.125 | ~9 |
| K. pneumoniae 10031 | 0.0025 | 0.010 | 4 |
| P. aeruginosa PAO1 | 0.122 | 0.50 | ~4 |
Data adapted from a study on the LpxC inhibitor LPC-233, intended as a representative example.[1]
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking Plasma: Spike the stock solution into plasma from the desired species (mouse, rat, human, etc.) to achieve the final desired concentrations.
-
RED Device Assembly: Add the plasma containing this compound to the sample chamber of the RED device. Add phosphate-buffered saline (PBS) to the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the passage of unbound drug but not proteins.
-
Equilibration: Incubate the assembled RED device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in both samples using a validated analytical method such as LC-MS/MS.
-
Calculation:
-
Percent unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
-
Percent bound = 100 - Percent unbound
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in the Presence of Plasma
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
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Inoculum Preparation: Dilute the bacterial culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Plasma Addition: Add the desired concentration of plasma (e.g., 50% v/v) to the wells containing the drug dilutions. Also, prepare control wells with plasma but no drug.
-
Inoculation: Add the prepared bacterial inoculum to all wells.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: this compound inhibits the LpxC enzyme, a key step in Lipid A biosynthesis.
Caption: Workflow for determining the impact of plasma protein binding on efficacy.
Caption: Logical flow for troubleshooting efficacy discrepancies.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to LpxC Inhibitors: CHIR-090 versus ACHN-975
Disclaimer: Information on a compound specifically named "LpxC-IN-13" is not available in the public domain. Therefore, this guide provides a comparative analysis of the well-characterized LpxC inhibitor CHIR-090 against another potent inhibitor, ACHN-975 , for which data is available. This comparison is intended to serve as a representative guide for researchers, scientists, and drug development professionals evaluating LpxC inhibitors.
The enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1] Its absence in mammalian cells makes it a prime target for the development of novel antibiotics.[1] This guide provides a head-to-head comparison of the in vitro potency of two key LpxC inhibitors, CHIR-090 and ACHN-975.
Quantitative Comparison of In Vitro Potency
The following tables summarize the available biochemical and whole-cell potency data for CHIR-090 and ACHN-975 against various Gram-negative pathogens.
Biochemical Potency Against LpxC Enzyme
| Inhibitor | Organism | Assay Type | Potency (IC50/Ki) |
| CHIR-090 | Escherichia coli | Enzyme Inhibition (Ki) | 4.0 nM[2] |
| Aquifex aeolicus | Enzyme Inhibition (Ki*) | 0.5 nM[3] | |
| Pseudomonas aeruginosa | Enzyme Inhibition | Potent, low nM[3][4] | |
| Neisseria meningitidis | Enzyme Inhibition | Potent, low nM[3] | |
| Helicobacter pylori | Enzyme Inhibition | Potent, low nM[3] | |
| ACHN-975 | Pseudomonas aeruginosa | Enzyme Inhibition (IC50) | Data not available in provided search results |
| Escherichia coli | Enzyme Inhibition (IC50) | Data not available in provided search results |
Note: Ki denotes the apparent inhibition constant for a slow, tight-binding inhibitor.
Whole-Cell Antibacterial Potency (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Organism | MIC (µg/mL) |
| CHIR-090 | Escherichia coli W3110 | 0.25[3] |
| Pseudomonas aeruginosa PAO1 | 0.5[5] | |
| Colistin-resistant P. aeruginosa SCV-1 | 0.0625[5] | |
| Colistin-resistant P. aeruginosa SCV-2 | 0.0625[5] | |
| ACHN-975 | Pseudomonas aeruginosa (MIC90) | 2 |
| Enterobacteriaceae | Potent activity reported |
Signaling Pathway and Experimental Workflow
Lipid A Biosynthesis Pathway
The diagram below illustrates the initial steps of the Lipid A biosynthesis pathway, highlighting the crucial role of the LpxC enzyme, which is the target of both CHIR-090 and ACHN-975. Inhibition of LpxC halts the pathway, preventing the formation of Lipid A and leading to bacterial cell death.
Caption: The committed step of Lipid A biosynthesis catalyzed by LpxC.
Experimental Workflow for In Vitro Potency Determination
This diagram outlines a typical workflow for assessing the in vitro potency of LpxC inhibitors, encompassing both biochemical and whole-cell assays.
Caption: Workflow for determining biochemical and whole-cell potency.
Experimental Protocols
LpxC Enzymatic Inhibition Assay (Biochemical)
This protocol is a generalized procedure based on methods described for CHIR-090.
-
Enzyme and Substrate Preparation:
-
Recombinant LpxC from the desired bacterial species (e.g., E. coli, P. aeruginosa) is overexpressed and purified.
-
The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is synthesized or obtained commercially.
-
-
Assay Reaction:
-
Reactions are typically performed in a 96-well plate format.
-
The reaction mixture contains a suitable buffer (e.g., HEPES or phosphate buffer at a physiological pH), the purified LpxC enzyme at a low nanomolar concentration, and the substrate at a concentration around its Km value.
-
The inhibitor (CHIR-090 or ACHN-975) is added at varying concentrations.
-
The reaction is initiated by the addition of either the enzyme or the substrate.
-
-
Detection of Product:
-
The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific time.
-
The formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, is monitored. A common method involves a secondary reaction with o-phthaldialdehyde (OPA), which reacts with the primary amine of the product to yield a fluorescent adduct.
-
Fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of product formation is determined from the fluorescence signal.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For slow, tight-binding inhibitors like CHIR-090, progress curves are analyzed to determine the kinetic parameters kon, koff, and the overall inhibition constant Ki*.[3]
-
Minimum Inhibitory Concentration (MIC) Assay (Whole-Cell)
This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain and Media:
-
The bacterial strain of interest (e.g., E. coli ATCC 25922, P. aeruginosa PAO1) is grown overnight on an appropriate agar medium.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for the assay.
-
-
Inoculum Preparation:
-
A few colonies from the overnight culture are used to inoculate a saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
The LpxC inhibitor is serially diluted (usually two-fold) in CAMHB in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Positive (no inhibitor) and negative (no bacteria) growth controls are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. This is determined by visual inspection of the wells.
-
References
- 1. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of flexible and conformationally constrained LpxC inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. journals.asm.org [journals.asm.org]
A Comparative Guide to the Efficacy of LpxC Inhibitors for Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health, necessitating the development of novel antimicrobial agents with new mechanisms of action. One promising target is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria.[1][2] This guide provides a comparative analysis of the efficacy of various LpxC inhibitors, with a focus on ACHN-975 (a likely synonym for the user-referenced LpxC-IN-13), and other notable inhibitors, supported by experimental data.
Introduction to LpxC Inhibition
LpxC catalyzes the first committed and irreversible step in the lipid A biosynthetic pathway, also known as the Raetz pathway.[3][4] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.[1] This mechanism is distinct from most currently available antibiotics, making LpxC inhibitors a promising new class of therapeutics against challenging Gram-negative pathogens.[5]
Comparative In Vitro Efficacy of LpxC Inhibitors
The in vitro potency of LpxC inhibitors is typically evaluated by determining their 50% inhibitory concentration (IC50) against the purified LpxC enzyme and their minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-negative bacteria. A lower IC50 value indicates greater enzymatic inhibition, while a lower MIC value signifies more potent antibacterial activity.
Below is a summary of the reported in vitro activities of several key LpxC inhibitors. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values of LpxC Inhibitors
| Inhibitor | Target Organism for LpxC Enzyme | IC50 (nM) | Reference(s) |
| ACHN-975 | Pseudomonas aeruginosa | 0.68 | [6] |
| Enterobacteriaceae spp. | 0.02 | [7] | |
| PF-5081090 | Pseudomonas aeruginosa | 1.1 | [8] |
| Klebsiella pneumoniae | 0.069 | [8] | |
| CHIR-090 | Escherichia coli | 50 | [5] |
| LPC-233 | Escherichia coli | KI* = 0.0089 | [9] |
Note: KI represents the equilibrium dissociation constant for the stable enzyme-inhibitor complex in slow, tight-binding inhibitors.
Table 2: Comparative MIC90 Values of LpxC Inhibitors Against Gram-Negative Pathogens (μg/mL)
| Inhibitor | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Enterobacter spp. | Acinetobacter baumannii | Reference(s) |
| ACHN-975 | 1 | 0.5 | - | - | >64 | [7] |
| PF-5081090 | 0.25 | 1 | 1 | 0.5 | - | [8] |
| LPC-058 | 0.12 | 0.5 | - | - | 1 | [10] |
| LPC-069 | 0.2 - 0.8 | 3.2 | - | - | 3.2 | [11] |
| LPC-233 | 0.125 | 1.0 | 0.125 | - | - | [9] |
MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
In Vivo Efficacy of LpxC Inhibitors
The therapeutic potential of LpxC inhibitors has been evaluated in various animal models of infection, most notably the neutropenic mouse thigh infection model. This model assesses the ability of an antimicrobial agent to reduce the bacterial burden in the thigh muscle of immunocompromised mice.
Table 3: In Vivo Efficacy of Select LpxC Inhibitors in the Neutropenic Mouse Thigh Infection Model
| Inhibitor | Pathogen | Efficacy Endpoint | Result | Reference(s) |
| ACHN-975 | Pseudomonas aeruginosa | Reduction in bacterial titers | Steady reduction in the first 4 hours with doses of 5-30 mg/kg | [7] |
| PF-5081090 | Pseudomonas aeruginosa | ED50 | 16.8 mg/kg | [8] |
| LPC-069 | Yersinia pestis | Survival | 100% survival with 200 mg/kg every 8 hours for 5 days | [11] |
| LPC-233 | Escherichia coli | Bacterial clearance | Efficient elimination of infection | [9] |
ED50 is the dose effective in 50% of the population.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols used to evaluate the efficacy of LpxC inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the LpxC inhibitor is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 105 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A starting inoculum of approximately 106 CFU/mL is prepared in a suitable broth.
-
Drug Exposure: The LpxC inhibitor is added at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x, 8x MIC). A growth control without the antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL). A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.[12]
Neutropenic Mouse Thigh Infection Model
This in vivo model is widely used to assess the efficacy of new antibiotics.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[13][14]
-
Infection: A defined inoculum of the test pathogen is injected into the thigh muscle of the neutropenic mice.[15]
-
Treatment: The LpxC inhibitor is administered at various doses and schedules (e.g., single dose, multiple doses).
-
Assessment of Bacterial Burden: At specific time points post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).[13]
Visualizing Pathways and Workflows
Lipid A Biosynthesis Pathway and LpxC Inhibition
The following diagram illustrates the Raetz pathway for lipid A biosynthesis and the point of inhibition by LpxC inhibitors.
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of LpxC inhibitors.
General Workflow for LpxC Inhibitor Efficacy Comparison
The following diagram outlines a typical experimental workflow for the comparative evaluation of novel LpxC inhibitors.
Caption: A generalized workflow for the preclinical evaluation of LpxC inhibitors.
Conclusion
LpxC inhibitors represent a promising and actively pursued class of antibiotics for combating multidrug-resistant Gram-negative infections. While ACHN-975 was a pioneering compound in this class, its development was halted due to toxicity issues.[16] Subsequent research has led to the discovery of new inhibitors such as PF-5081090, LPC-058, LPC-069, and LPC-233, with improved potency and, in some cases, a better safety profile. The comparative data presented in this guide highlights the continued progress in this field. Further preclinical and clinical investigations are essential to fully realize the therapeutic potential of LpxC inhibitors in the fight against antimicrobial resistance.
References
- 1. uniprot.org [uniprot.org]
- 2. Structure of the LpxC deacetylase with a bound substrate-analog inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACHN-975 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2023-6356 [excli.de]
- 11. criver.com [criver.com]
- 12. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. mdpi.com [mdpi.com]
- 16. discover.library.noaa.gov [discover.library.noaa.gov]
Synergistic Potential of LpxC Inhibitors in Combination with Conventional Antibiotics: A Comparative Guide
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising strategy to combat these resilient pathogens is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. LpxC is a crucial metalloenzyme in the biosynthetic pathway of lipid A, the anchor of lipopolysaccharides (LPS) that form the outer leaflet of the Gram-negative outer membrane.[1][2] Inhibition of LpxC disrupts the integrity of this membrane, not only exerting a bactericidal effect but also potentially rendering the bacteria more susceptible to other classes of antibiotics. This guide provides a comparative overview of the synergistic effects observed when LpxC inhibitors are combined with other antimicrobial agents, supported by experimental data and detailed methodologies. While specific data for LpxC-IN-13 was not available, this guide draws on data from other well-characterized LpxC inhibitors to illustrate the potential of this drug class.
Enhanced Antibacterial Activity Through Synergy
Inhibition of LpxC has been shown to potentiate the activity of a variety of antibiotics against Gram-negative bacteria, including notoriously difficult-to-treat pathogens like Acinetobacter baumannii.[3][4] This synergistic relationship is largely attributed to the disruption of the outer membrane, which increases its permeability to other drugs that would otherwise be actively effluxed or unable to penetrate the cell envelope.[5]
Quantitative Assessment of Synergy
The synergistic interactions between LpxC inhibitors and other antibiotics are typically quantified using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. A summary of notable synergistic activities of various LpxC inhibitors is presented below.
| LpxC Inhibitor | Combination Antibiotic | Bacterial Strain | Fold Increase in Susceptibility (MIC Reduction) | Reference |
| PF-5081090 | Rifampin | A. baumannii | MIC reduced to ≤0.03 mg/L | [3] |
| PF-5081090 | Vancomycin | A. baumannii | Significant potentiation observed in time-kill assays | [3] |
| PF-5081090 | Azithromycin | A. baumannii | Significant potentiation observed in time-kill assays | [3] |
| PF-5081090 | Imipenem | A. baumannii | Increased susceptibility observed | [3] |
| PF-5081090 | Amikacin | A. baumannii | Increased susceptibility observed | [3][4] |
| LPC-058 | β-lactams | Multi-drug-resistant Gram-negative pathogens | Synergistic effect observed | [6] |
| LPC-058 | Amikacin | Multi-drug-resistant Gram-negative pathogens | Synergistic effect observed | [6] |
| LPC-058 | Ciprofloxacin | Multi-drug-resistant Gram-negative pathogens | Synergistic effect observed | [6] |
| CHIR-090 | Vancomycin | Escherichia coli | Severe effect observed after prior exposure to LpxC inhibitor | [7] |
| CHIR-090 | Rifampin | Escherichia coli | Increased susceptibility due to compromised outer membrane | [7] |
Experimental Protocols
The assessment of synergistic antibiotic activity is crucial for the development of effective combination therapies. The following are standard experimental protocols used to evaluate the synergistic effects of LpxC inhibitors.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of the LpxC inhibitor and the combination antibiotic are prepared and serially diluted.
-
Microplate Setup: A 96-well microtiter plate is used. The LpxC inhibitor is serially diluted along the x-axis, and the combination antibiotic is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Bacterial Culture Preparation: An overnight culture of the test bacterium is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is exposed to the LpxC inhibitor alone, the combination antibiotic alone, and the combination of both at specific concentrations (e.g., at their respective MICs or sub-inhibitory concentrations). A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Colony Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing antibiotic synergy.
Caption: Mechanism of synergy between LpxC inhibitors and other antibiotics.
Conclusion
The inhibition of LpxC represents a powerful and promising strategy for the development of new antibacterial therapies. The synergistic effects observed with a broad range of existing antibiotics highlight the potential of LpxC inhibitors to revitalize our current antibiotic arsenal and combat the growing threat of multidrug-resistant Gram-negative infections. Further research into the synergistic combinations of newer LpxC inhibitors is warranted to fully explore their clinical potential.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 3. Inhibition of LpxC Increases Antibiotic Susceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LpxC Inhibitors: Cross-Resistance with Existing Antibiotics
A pivotal challenge in the development of novel antibiotics is the potential for cross-resistance with existing drug classes. This guide provides a comparative overview of the cross-resistance profiles of LpxC inhibitors, a promising new class of antibiotics targeting Gram-negative bacteria, with a focus on available preclinical data. Due to the absence of publicly available information on a specific compound designated "LpxC-IN-13," this analysis will focus on well-characterized LpxC inhibitors to provide a representative understanding of the class.
LpxC, an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria, represents a novel target for antibiotic development.[1][2][3][4] Inhibition of LpxC leads to disruption of the outer membrane, ultimately causing bacterial cell death.[3] This unique mechanism of action suggests a low probability of cross-resistance with existing antibiotic classes that target DNA replication, protein synthesis, or cell wall synthesis.
In Vitro Activity Against Multidrug-Resistant (MDR) Strains
Studies on various LpxC inhibitors have demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-negative pathogens. This suggests that the common resistance mechanisms developed by bacteria against other antibiotic classes do not confer resistance to LpxC inhibitors. For instance, the LpxC inhibitor LPC-233 has been shown to be unaffected by established resistance mechanisms to commercial antibiotics and displays outstanding activity against a wide range of Gram-negative clinical isolates.[1] Similarly, ACHN-975 has shown potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa.[2]
| LpxC Inhibitor | Organism | Resistance Profile of Test Strains | Fold Change in MIC vs. Susceptible Strain | Reference |
| ACHN-975 | P. aeruginosa | Meropenem-resistant | No significant change | [2] |
| Levofloxacin-resistant | No significant change | [2] | ||
| LPC-233 | E. coli | Multidrug-resistant | Not reported | [1] |
| K. pneumoniae | Multidrug-resistant | Not reported | [1] | |
| P. aeruginosa | Multidrug-resistant | Not reported | [1] | |
| BB-78484 | E. coli | Ampicillin-resistant | Not applicable | [3] |
Table 1: Activity of LpxC Inhibitors against Antibiotic-Resistant Bacteria. This table summarizes the activity of selected LpxC inhibitors against bacterial strains with defined resistance to other antibiotics. The data indicates that resistance to other antibiotic classes does not typically confer resistance to LpxC inhibitors.
Mechanisms of Resistance to LpxC Inhibitors
While cross-resistance with other antibiotic classes appears to be minimal, resistance to LpxC inhibitors can emerge through specific mutations. The most frequently observed mutations leading to resistance are found in the lpxC gene itself or in genes involved in fatty acid biosynthesis, such as fabZ.[1][3] These mutations can alter the target enzyme, preventing the inhibitor from binding effectively, or rebalance the biosynthesis of the bacterial envelope to compensate for LpxC inhibition.[1]
Importantly, some studies have shown that mutants resistant to one LpxC inhibitor can exhibit cross-resistance to other LpxC inhibitors.[5] However, there is limited evidence of cross-resistance to other antibiotic classes. One study identified a P. aeruginosa mutant with a mutation in the mexT gene that showed cross-resistance to fluoroquinolones, but this appears to be an exception rather than a common mechanism.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of LpxC inhibitors and existing antibiotics is typically determined by broth microdilution assays following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: A panel of clinically relevant Gram-negative bacteria, including both susceptible and well-characterized multidrug-resistant strains, is used. Bacterial suspensions are prepared and adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Antibiotic Preparation: The LpxC inhibitor and comparator antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Incubation: The bacterial suspension is inoculated into microtiter plates containing the serially diluted antibiotics. The plates are incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Resistance Frequency Determination
The frequency of spontaneous resistance development to an LpxC inhibitor is assessed as follows:
-
Bacterial Culture: A high-density bacterial culture (e.g., 10^10 CFU/mL) is prepared.
-
Plating: The bacterial culture is plated onto Mueller-Hinton agar plates containing the LpxC inhibitor at concentrations that are multiples of the MIC (e.g., 4x, 8x, 16x MIC).
-
Incubation: Plates are incubated at 37°C for 24-48 hours.
-
Colony Counting: The number of resistant colonies that grow on the antibiotic-containing plates is counted.
-
Frequency Calculation: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of bacteria plated.
Visualizing the Landscape of LpxC Inhibition and Resistance
To better understand the mechanisms at play, the following diagrams illustrate the lipid A biosynthesis pathway and the experimental workflow for assessing cross-resistance.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
LpxC Inhibition: A Promising Strategy Against Carbapenem-Resistant Enterobacteriaceae
A Comparative Guide to the Activity of LpxC Inhibitors and Alternative Agents
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to public health, necessitating the development of novel therapeutic agents. One promising avenue of research is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. This guide provides a comparative overview of the in vitro activity of the novel LpxC inhibitor, TP0586532, against CRE, alongside currently available therapeutic alternatives. Detailed experimental protocols and visual representations of the underlying biological pathway and drug evaluation workflow are included to support researchers, scientists, and drug development professionals.
Performance Comparison: LpxC Inhibitors vs. Standard-of-Care Antibiotics
The in vitro efficacy of antibacterial agents against CRE is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for the LpxC inhibitor TP0586532, both alone and in combination with the carbapenem antibiotic meropenem, and for several comparator antibiotics against a panel of genetically characterized CRE strains.
Table 1: In Vitro Activity of TP0586532 and Meropenem Against Carbapenem-Resistant Klebsiella pneumoniae and Escherichia coli
| Bacterial Strain | Carbapenemase | TP0586532 MIC (µg/mL) | Meropenem MIC (µg/mL) | Meropenem + TP0586532 (0.25 x MIC) MIC (µg/mL) | Fold Decrease in Meropenem MIC |
| K. pneumoniae ATCC BAA-1902 | KPC | 4 | >128 | 8 | >16 |
| K. pneumoniae ATCC BAA-2146 | NDM-1 | 4 | >128 | 0.5 | >256 |
| K. pneumoniae KP-20 | KPC | 2 | 64 | 2 | 32 |
| K. pneumoniae KP-23 | KPC | 4 | 128 | 1 | 128 |
| K. pneumoniae KP-50 | NDM-1 | 4 | >128 | 2 | >64 |
| K. pneumoniae KP-54 | VIM | 4 | >128 | 4 | >32 |
| E. coli ATCC BAA-2469 | NDM-1 | 2 | 128 | 0.25 | 512 |
| E. coli EC-10 | KPC | 2 | 32 | 4 | 8 |
| E. coli EC-13 | NDM-1 | 2 | 64 | 1 | 64 |
Data compiled from a study on the potentiating effect of TP0586532 on meropenem activity.[1]
Table 2: Comparative In Vitro Activity of Other Antibiotics Against Carbapenem-Resistant Enterobacteriaceae
| Antibiotic | Organism | Carbapenemase | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| Ceftazidime-avibactam | K. pneumoniae | KPC | 1/4 | 2/4 | 98 |
| Meropenem-vaborbactam | Enterobacteriaceae | KPC | 0.06 | 1 | 99.0 |
| Colistin | K. pneumoniae | Various | 0.5 | >128 | Not reported |
| Colistin | E. coli | Various | 0.5 | 32 | Not reported |
| Meropenem | Enterobacteriaceae | KPC, NDM, OXA-48 | >32 | >32 | Not applicable |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and reflects the general activity of these agents against CRE.[2][3][4][5]
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
LpxC inhibitors exert their antibacterial effect by blocking a crucial step in the synthesis of Lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria. Disruption of this pathway compromises the integrity of the outer membrane, leading to increased permeability and ultimately, bacterial cell death.[1]
Caption: The LpxC enzyme is a key step in the Lipid A biosynthesis pathway.
Experimental Protocols
The data presented in this guide are based on standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The in vitro activity of the antibacterial agents was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: The antibacterial agents were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the bacteria.
In Vivo Murine Infection Model
The efficacy of antibacterial agents in a living organism was assessed using a murine infection model.
-
Infection: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide. A bacterial suspension of a carbapenem-resistant strain was then administered via an appropriate route (e.g., intraperitoneally for a sepsis model or into the thigh muscle for a thigh infection model) to establish an infection.
-
Treatment: At a specified time post-infection, treatment was initiated with the test compound (e.g., TP0586532) and/or a comparator drug, administered via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
Assessment of Efficacy: At various time points after treatment, animals were euthanized, and the bacterial load in relevant tissues (e.g., spleen, liver, or thigh muscle) was quantified by homogenizing the tissue and plating serial dilutions on appropriate agar media. The efficacy of the treatment is determined by the reduction in bacterial colony-forming units (CFU) compared to untreated control animals.
Antibacterial Drug Discovery and Evaluation Workflow
The development of new antibacterial agents like LpxC inhibitors follows a rigorous and multi-step process, from initial discovery to preclinical and clinical evaluation.
Caption: A typical workflow for the discovery and development of a new antibacterial drug.
References
- 1. TP0586532, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Profiling of Ceftazidime-Avibactam against two Carbapenemase producing Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmatonline.com [jmatonline.com]
- 5. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Hydroxamate and Non-Hydroxamate LpxC Inhibitors in the Quest for Novel Gram-Negative Antibiotics
A deep dive into the performance, mechanisms, and experimental validation of two major classes of inhibitors targeting the essential bacterial enzyme LpxC, a critical player in lipopolysaccharide biosynthesis.
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the search for novel antibiotics, the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) has emerged as a promising target. LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) that forms the outer leaflet of the bacterial outer membrane.[1][2] Inhibition of LpxC disrupts this protective barrier, leading to bacterial cell death.[3] Two primary classes of LpxC inhibitors have been extensively investigated: hydroxamates and non-hydroxamates. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Binders
Both hydroxamate and non-hydroxamate inhibitors target the active site of LpxC, which contains a catalytic zinc ion (Zn²⁺). However, their interaction with this key metal ion differs significantly.
Hydroxamate inhibitors are characterized by a hydroxamic acid moiety (-CONHOH) that acts as a potent chelator of the active site zinc ion.[4] This strong interaction is a primary driver of their high potency. Prominent examples of hydroxamate LpxC inhibitors include CHIR-090, the clinical candidate ACHN-975 (which was discontinued), and the more recent LPC-233.[1][5]
Non-hydroxamate inhibitors , on the other hand, employ alternative chemical groups to coordinate with the zinc ion. These have been developed to overcome some of the liabilities associated with the hydroxamate group, such as potential off-target effects on mammalian metalloenzymes and observed cardiovascular toxicity in some instances.[6] Examples of non-hydroxamate inhibitors include compounds with imidazole, glycine, or N-hydroxyformamide moieties that interact with the zinc ion.[7][8] TP0586532 is a notable non-hydroxamate inhibitor that has shown promising results.[9]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro potency and antibacterial activity of representative hydroxamate and non-hydroxamate LpxC inhibitors against key Gram-negative pathogens.
Table 1: In Vitro Enzyme Inhibition (IC₅₀)
| Inhibitor | Class | Target Organism | IC₅₀ (nM) | Reference |
| CHIR-090 | Hydroxamate | E. coli | <1 | |
| ACHN-975 | Hydroxamate | P. aeruginosa | Potent (not specified) | [5] |
| LPC-233 | Hydroxamate | E. coli | Kᵢ* = 0.0089 | [2] |
| BB-78485 | Hydroxamate | E. coli | 160 | [10] |
| L-161,240 | Hydroxamate | E. coli | 30 | [1] |
| TP0586532 | Non-hydroxamate | Not specified | Not specified | |
| Compound 21 | Non-hydroxamate | P. aeruginosa | Potent (not specified) | [8] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Class | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference | |---|---|---|---|---| | CHIR-090 | Hydroxamate | 0.03 (vs. Y. pestis) | Effective | Not specified |[11] | | ACHN-975 | Hydroxamate | Not specified | MIC₅₀: 0.06, MIC₉₀: 0.25 | Not specified |[8] | | LPC-233 | Hydroxamate | MIC₅₀: 0.064 | MIC₉₀: 1.0 | MIC₅₀: 0.0025 |[2][12] | | BB-78485 | Hydroxamate | 1 | >32 | Not specified |[10] | | L-161,240 | Hydroxamate | 1-3 | Not active | Not specified | | | TP0586532 | Non-hydroxamate | Synergistic with meropenem | Not specified | Synergistic with meropenem | | | Compound 43 | Non-hydroxamate | Not specified | 4 | Not specified |[7] |
Pharmacokinetics and Safety Profile
A critical differentiator between hydroxamate and non-hydroxamate LpxC inhibitors lies in their pharmacokinetic and safety profiles. While hydroxamates often exhibit high potency, concerns about their specificity and potential for off-target toxicity have been a persistent challenge in their development. The discontinuation of the clinical candidate ACHN-975 was due to cardiovascular toxicity, specifically transient hypotension.[13]
In response to these challenges, significant efforts have been directed towards developing non-hydroxamate inhibitors with improved safety profiles. For instance, TP0586532 was reported to have no effect on blood pressure, heart rate, or electrocardiogram findings in preclinical cardiovascular safety studies.[9] More recent hydroxamate inhibitors like LPC-233 have also been engineered to mitigate cardiovascular risks, showing no detectable adverse cardiovascular toxicity in dogs at high doses.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of LpxC inhibitors. Below are protocols for key experiments cited in the development of these compounds.
LpxC Enzyme Activity Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol
-
Test inhibitor dissolved in DMSO
-
0.625 M Sodium Hydroxide (NaOH)
-
0.625 M Acetic Acid
-
o-phthaldialdehyde (OPA) reagent
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare reaction mixtures in the wells of a 96-well plate containing assay buffer, substrate (final concentration 25 µM), and the test inhibitor at various concentrations (final DMSO concentration ≤2%).
-
Initiate the reaction by adding the LpxC enzyme (final concentration ~1.5 nM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 0.625 M NaOH.
-
Incubate for an additional 10 minutes at 37°C to hydrolyze the 3-O-acyl ester.
-
Neutralize the reaction with 40 µL of 0.625 M acetic acid.
-
Add 120 µL of OPA reagent to detect the deacetylated product.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[10]
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce LpxC activity by 50%.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an inhibitor against various bacterial strains.
Materials:
-
Test bacterial strains (e.g., E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test inhibitor dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~5 x 10⁵ CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test inhibitor in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[10]
In Vivo Efficacy in a Murine Infection Model
This experiment evaluates the therapeutic efficacy of an LpxC inhibitor in a living organism.
Materials:
-
Laboratory mice (e.g., neutropenic mice for thigh or lung infection models)
-
Pathogenic bacterial strain (e.g., P. aeruginosa)
-
Test inhibitor formulated for administration (e.g., intravenous, oral)
-
Vehicle control
Procedure:
-
Induce infection in mice with a lethal or sublethal dose of the bacterial pathogen (e.g., via intramuscular injection in the thigh or intranasal instillation for a lung infection).
-
Administer the test inhibitor at various doses and schedules (e.g., single dose or multiple doses over a period). A control group receives the vehicle.
-
Monitor the mice for survival over a set period (e.g., 7 days).
-
At specific time points, euthanize subgroups of mice and collect tissues (e.g., thighs, lungs) to determine the bacterial burden (CFU/gram of tissue).
-
Compare the survival rates and bacterial loads between the treated and control groups to assess the in vivo efficacy of the inhibitor.[8]
Visualizing the Pathway and Workflow
To better understand the context of LpxC inhibition, the following diagrams illustrate the lipid A biosynthesis pathway and a typical experimental workflow for inhibitor screening.
Caption: The Lipid A Biosynthesis Pathway in Gram-Negative Bacteria.
Caption: A typical workflow for the discovery and development of LpxC inhibitors.
Conclusion
Both hydroxamate and non-hydroxamate LpxC inhibitors represent promising avenues for the development of new antibiotics against multidrug-resistant Gram-negative bacteria. Hydroxamates have demonstrated exceptional potency, though their development has been hampered by safety concerns. Non-hydroxamates offer a potential solution to these safety issues, and ongoing research is focused on improving their potency to match that of their hydroxamate counterparts. The continued exploration of both inhibitor classes, guided by rigorous experimental evaluation, is essential in the fight against antimicrobial resistance. The development of compounds like LPC-233, a hydroxamate with an improved safety profile, and promising non-hydroxamates like TP0586532, underscores the dynamic and evolving nature of LpxC inhibitor research.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of LpxC Inhibitors for Antibacterial Activity and Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Evaluation of a potent LpxC inhibitor for post-exposure prophylaxis treatment of antibiotic-resistant Burkholderia pseudomallei in a murine infection model. [scholars.duke.edu]
LpxC Inhibitor LpxC-IN-13: A Comparative Analysis of In Vivo Efficacy Against Standard-of-Care Antibiotics
A new class of antibiotics targeting the novel enzyme LpxC is emerging as a promising therapeutic strategy against multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a comparative overview of the in vivo efficacy of the LpxC inhibitor, represented here by the well-characterized compound LPC-233, against standard-of-care antibiotics such as colistin and meropenem for the treatment of infections caused by critical pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.
The rise of antibiotic resistance necessitates the development of novel therapeutics with unique mechanisms of action. LpxC inhibitors represent a significant advancement, targeting the essential enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) in the lipid A biosynthetic pathway.[1] Lipid A is a crucial component of the outer membrane of Gram-negative bacteria, and its inhibition leads to bacterial cell death.[1] This mechanism is distinct from that of most currently used antibiotics, making LpxC inhibitors a valuable tool against resistant strains.
LPC-233 is a potent LpxC inhibitor with broad-spectrum bactericidal activity against a wide range of Gram-negative pathogens.[2] Notably, it has demonstrated a favorable safety profile in preclinical studies, lacking the cardiovascular toxicity that has hindered the development of other compounds in this class.[2]
Comparative In Vivo Efficacy
This section summarizes the available preclinical data on the in vivo efficacy of LPC-233 and standard-of-care antibiotics in murine infection models. Due to the absence of direct head-to-head comparative studies in the published literature, the data presented is a compilation from various independent studies. This highlights the efficacy of each compound under specific experimental conditions.
Pseudomonas aeruginosaInfection Models
Pseudomonas aeruginosa is a leading cause of opportunistic infections, particularly in immunocompromised individuals and is known for its intrinsic and acquired resistance to multiple antibiotics.
Table 1: In Vivo Efficacy Against Pseudomonas aeruginosa in Murine Infection Models
| Compound | Mouse Model | Bacterial Strain | Dosing Regimen | Key Outcomes | Reference |
| LPC-233 | Neutropenic Thigh | ATCC 27853 | 5, 10, and 30 mg/kg (single dose) | Dose-dependent reduction in bacterial titers in the first 4 hours. | [3] |
| Colistin | Neutropenic Thigh | ATCC 27853, PAO1, 19056 | 5 to 160 mg/kg/day (fractionated doses) | 1-log and 2-log kill achieved with fAUC/MIC targets of 15.6-22.8 and 27.6-36.1, respectively. | |
| Meropenem | Neutropenic Thigh | 8 clinical isolates (VIM-producing) | Simulating human exposure of 2 g q8h | CFU reductions observed for isolates with low MICs (4 to 16 mg/L). | [4] |
| Colistin + CHIR-090 (LpxC inhibitor) | Foreign Body Biofilm | PAO1 | Colistin (2.5 mg/kg) + CHIR-090 (2.5 mg/kg) | Combination therapy showed synergistic activity in reducing bacterial load in biofilms. | [5] |
Acinetobacter baumanniiInfection Models
Acinetobacter baumannii is a critical priority pathogen due to its high rates of carbapenem resistance, leaving very few treatment options.
Table 2: In Vivo Efficacy Against Acinetobacter baumannii in Murine Infection Models
| Compound | Mouse Model | Bacterial Strain | Dosing Regimen | Key Outcomes | Reference |
| LPC-233 | (Data not available in direct comparison) | - | - | Potent in vitro activity against MDR A. baumannii. | [2] |
| Colistin | Peritoneal Sepsis | Ab9 (susceptible), Ab186 (MDR) | 20 mg/kg/8h | Enhanced bacterial clearance and reduced mortality compared to no treatment. | [6] |
| Meropenem | Peritoneal Sepsis | Ab-153 (MDR) | 20 mg/kg every 8h | 35% survival rate as monotherapy. | [7] |
| Meropenem + Sulbactam | Peritoneal Sepsis | Ab-153 (MDR) | Meropenem (20 mg/kg q8h) + Sulbactam (40 mg/kg q8h) | Significantly improved survival rate to 87%. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the murine infection models cited in this guide.
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
-
Animal Model : Female ICR or BALB/c mice are typically used.
-
Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Infection : A bacterial suspension of a specific strain (e.g., P. aeruginosa ATCC 27853) is injected into the thigh muscle.
-
Treatment : Antibiotics are administered at various doses and schedules, typically starting 2 hours post-infection. Routes of administration can include subcutaneous, intraperitoneal, or oral.
-
Outcome Measures : At specific time points (e.g., 24 hours post-infection), mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh).
Murine Pneumonia/Lung Infection Model
This model simulates respiratory tract infections.
-
Animal Model : BALB/c or other suitable mouse strains are used.
-
Infection : Mice are anesthetized and intranasally inoculated with a bacterial suspension.
-
Treatment : Antibiotic therapy is initiated at a set time point post-infection via routes such as intravenous, intraperitoneal, or intranasal administration.
-
Outcome Measures : Survival is monitored over a period of days. Alternatively, at specific endpoints, lungs are harvested for bacterial load determination (CFU/lung).
Visualizing Mechanisms and Workflows
LpxC Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of LpxC inhibitors.
Caption: Mechanism of LpxC inhibition in the Lipid A biosynthesis pathway.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical workflow for assessing the in vivo efficacy of a novel antibiotic.
Caption: General workflow for a murine infection model to test antibiotic efficacy.
Conclusion
The available preclinical data suggests that LpxC inhibitors, represented by LPC-233, hold significant promise as a new class of antibiotics for treating infections caused by multidrug-resistant Gram-negative bacteria. While direct comparative in vivo studies with standard-of-care antibiotics like colistin and meropenem are limited, the potent activity of LpxC inhibitors in various infection models is evident. Their novel mechanism of action makes them less susceptible to existing resistance mechanisms, offering a much-needed alternative in the face of growing antibiotic resistance. Further clinical investigation is warranted to fully establish the therapeutic potential of this new class of antibiotics.
References
- 1. Exploring LpxC Inhibitors: A New Frontier in Antibacterial Therapy and Lipid A Biosynthesis Regulation in Gram-Negative Bacteria [synapse.patsnap.com]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of humanized high dose meropenem and comparators against Pseudomonas aeruginosa isolates producing verona integron-encoded metallo-β-lactamase (VIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo activity of meropenem and sulbactam against a multidrug-resistant Acinetobacter baumannii strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LpxC as a Bactericidal Target: A Comparative Guide Featuring LpxC Inhibitors
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents that act on unexploited molecular targets.[1] One of the most promising targets is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A.[2][3][4][5][6][7] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria, and its inhibition leads to bacterial cell death.[1][4][5][8][9] This guide provides a comparative overview of the validation of LpxC as a bactericidal target, with a focus on the performance of various LpxC inhibitors and the experimental protocols used for their characterization.
The LpxC Pathway: A Critical Chokepoint in Bacterial Survival
The biosynthesis of lipid A is a conserved pathway in Gram-negative bacteria. LpxC catalyzes the second and first committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[2][3][6][10][11] This irreversible reaction makes LpxC an attractive target for antibiotic development.[4][5][6][11] The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bactericidal activity.[1][8]
Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria.
Comparative Efficacy of LpxC Inhibitors
A variety of LpxC inhibitors have been developed and characterized, demonstrating a range of potencies and spectra of activity. For the purposes of this guide, we will compare several well-documented inhibitors and use them as a benchmark for evaluating a new hypothetical inhibitor, "LpxC-IN-13".
In Vitro Enzyme Inhibition
The initial validation of a potential LpxC inhibitor involves determining its ability to inhibit the purified LpxC enzyme. This is typically measured as the half-maximal inhibitory concentration (IC50).
| Inhibitor | E. coli LpxC IC50 (nM) | P. aeruginosa LpxC IC50 (nM) | Reference |
| L-161,240 | 26 | >10,000 | [1] |
| BB-78485 | 160 | - | [1][12] |
| CHIR-090 | <0.5 | <0.5 | [6] |
| This compound | Data not available | Data not available |
Antibacterial Activity
The whole-cell activity of LpxC inhibitors is evaluated by determining the minimum inhibitory concentration (MIC) against a panel of Gram-negative pathogens.
| Inhibitor | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | A. baumannii MIC (µg/mL) | Reference |
| L-161,240 | 1-3 | >128 | - | - | [11] |
| BB-78485 | 1 | >32 | 2 | 4 | [12] |
| CHIR-090 | 0.004-0.008 | 0.5-1 | 0.015 | 1 | [8] |
| LpxC-4 | 2 | 1 | 1 | ≥32 | [8] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for LpxC Inhibitor Validation
The validation of a novel LpxC inhibitor like this compound requires a series of well-defined experiments to characterize its mechanism of action and antibacterial properties.
LpxC Enzyme Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified LpxC enzyme.
Methodology:
-
Purified LpxC enzyme from the target organism (e.g., E. coli, P. aeruginosa) is used.
-
The enzyme is incubated with varying concentrations of the inhibitor.
-
The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is added to initiate the reaction.[2]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[2]
-
The reaction is quenched, and the amount of product formed is quantified, often using mass spectrometry or a fluorescently labeled substrate.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an inhibitor required to prevent the visible growth of a bacterium.
Methodology:
-
A standardized inoculum of the test bacterium is prepared.
-
The inhibitor is serially diluted in a multi-well plate containing liquid growth medium.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an inhibitor over time.
Methodology:
-
A starting bacterial culture of a defined density is prepared.
-
The inhibitor is added at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x, 8x MIC).
-
A control with no inhibitor is included.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
The number of viable bacteria (colony-forming units per mL) in each aliquot is determined by plating serial dilutions on agar plates.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in viable cell count compared to the initial inoculum.[1]
Caption: Workflow for the validation of a novel LpxC inhibitor.
Conclusion
The validation of LpxC as a bactericidal target has been firmly established through the study of numerous potent inhibitors. While specific data for "this compound" is not publicly available, this guide provides the framework and comparative data necessary to evaluate its potential as a novel antibacterial agent. A successful LpxC inhibitor for clinical development would ideally exhibit low nanomolar IC50 values against LpxC from a broad range of Gram-negative pathogens, translate this enzymatic activity into potent whole-cell bactericidal activity (low MICs), and demonstrate efficacy in in vivo models of infection. The experimental protocols outlined here represent the standard approach for characterizing such compounds and positioning them as potential therapies to combat the growing threat of antibiotic resistance.
References
- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
LpxC Inhibitors: A Comparative Analysis of Activity Against ESKAPE Pathogens
A new frontier in the fight against multidrug-resistant Gram-negative bacteria is the inhibition of the novel target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme is essential for the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria. This guide provides a comparative overview of the activity spectrum of LpxC inhibitors against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their formidable antibiotic resistance.
Note on LpxC-IN-13: As of November 2025, there is no publicly available scientific literature or patent data detailing the specific in vitro activity of a compound designated "this compound." Therefore, this guide will utilize data from well-characterized, potent LpxC inhibitors as representative examples to illustrate the expected activity spectrum and performance of this class of compounds against ESKAPE pathogens.
Mechanism of Action of LpxC Inhibitors
LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A. By inhibiting LpxC, these compounds block the formation of lipopolysaccharide (LPS), leading to the disruption of the outer membrane integrity, increased cell permeability, and ultimately, bacterial cell death. Due to this mechanism, LpxC inhibitors are specific to Gram-negative bacteria and are not expected to have activity against Gram-positive organisms, which lack an outer membrane and LPS.
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of representative LpxC inhibitors against the ESKAPE pathogens. The data is compiled from various preclinical studies. It is important to note that the activity of LpxC inhibitors can vary depending on the specific chemical scaffold of the inhibitor and the resistance mechanisms present in the bacterial strain.
| Pathogen | Gram Stain | LpxC Present | Representative LpxC Inhibitor Activity (MIC in µg/mL) | Standard of Care Antibiotics (Examples) |
| Enterococcus faecium | Positive | No | >128 | Daptomycin, Linezolid |
| Staphylococcus aureus | Positive | No | >128 | Vancomycin, Daptomycin, Linezolid |
| Klebsiella pneumoniae | Negative | Yes | 0.06 - 4 | Carbapenems (e.g., Meropenem), Ceftazidime-avibactam |
| Acinetobacter baumannii | Negative | Yes | Generally high MICs (>32), but can potentiate other antibiotics | Carbapenems, Sulbactam-durlobactam, Polymyxins |
| Pseudomonas aeruginosa | Negative | Yes | 0.06 - 2 | Piperacillin-tazobactam, Ceftazidime, Carbapenems |
| Enterobacter species | Negative | Yes | 0.125 - 4 | Carbapenems, Cefepime |
Key Observations:
-
Gram-Negative Specificity: As expected, LpxC inhibitors demonstrate potent activity against the Gram-negative ESKAPE pathogens (Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterobacter species) but are inactive against the Gram-positive members (Enterococcus faecium and Staphylococcus aureus).
-
Acinetobacter baumannii Challenge: While A. baumannii possesses the LpxC enzyme, LpxC inhibitors generally exhibit poor intrinsic activity against this pathogen. However, studies have shown that inhibition of LpxC can disrupt the outer membrane and potentiate the activity of other antibiotics, making combination therapy a potential strategy.
-
Potency against Key Pathogens: LpxC inhibitors show promising potency against K. pneumoniae, P. aeruginosa, and Enterobacter species, with MIC values often in the sub-microgram per milliliter range.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial activity. The following are standard protocols used to evaluate the efficacy of LpxC inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol based on Clinical and Laboratory Standards Institute (CLSI) Guidelines:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: The LpxC inhibitor is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Generalized Protocol:
-
Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Exposure: The LpxC inhibitor is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is run in parallel.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Enumeration: The withdrawn samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each concentration of the LpxC inhibitor and compared to the growth control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro activity of a novel LpxC inhibitor against ESKAPE pathogens.
Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action of LpxC inhibitors in the lipid A biosynthetic pathway.
Conclusion
LpxC inhibitors represent a promising and novel class of antibiotics with a targeted spectrum of activity against Gram-negative bacteria. Their potency against clinically challenging pathogens like Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterobacter species underscores their potential to address the growing threat of antimicrobial resistance. While their activity against Acinetobacter baumannii as a monotherapy appears limited, their ability to synergize with other antibiotics warrants further investigation. The lack of activity against Gram-positive bacteria is an intrinsic feature of their mechanism of action. As research in this area progresses, LpxC inhibitors may become a valuable addition to the therapeutic arsenal for treating serious Gram-negative infections.
Comparing the in vivo safety profiles of different LpxC inhibitor scaffolds
A detailed examination of the in vivo safety profiles of prominent LpxC inhibitor scaffolds, offering crucial insights for researchers and drug developers in the ongoing quest for novel Gram-negative antibiotics.
The emergence of multidrug-resistant Gram-negative bacteria constitutes a pressing global health crisis, necessitating the development of antibiotics with novel mechanisms of action. LpxC, a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), has emerged as a promising target. However, the journey of LpxC inhibitors from bench to bedside has been hampered by safety concerns, particularly cardiovascular toxicity. This guide provides a comprehensive comparison of the in vivo safety profiles of different LpxC inhibitor scaffolds, supported by available experimental data, to aid in the rational design of safer and more effective therapies.
At a Glance: Key LpxC Inhibitor Scaffolds and Their Safety Profiles
The development of LpxC inhibitors has seen the rise and fall of several chemical scaffolds, with the hydroxamate-based inhibitors initially taking the lead. However, safety liabilities, primarily cardiovascular, have shifted the focus towards developing non-hydroxamate inhibitors and refining hydroxamate structures to mitigate off-target effects. Here, we compare three key examples: the clinical-stage hydroxamate ACHN-975, the preclinical hydroxamate LPC-058, and a more recent preclinical candidate, LPC-233.
Quantitative Safety Data Comparison
The following tables summarize the available quantitative in vivo safety data for ACHN-975, LPC-058, and LPC-233, highlighting the key differences in their toxicological profiles.
Table 1: In Vivo Cardiovascular Safety Profile
| Compound | Scaffold Type | Animal Model | Dose | Key Findings |
| ACHN-975 | Hydroxamate | Human (Phase 1) | Not specified | Dose-limiting transient hypotension without tachycardia (Cmax-driven)[1][2] |
| LPC-233 | Hydroxamate | Dog | 100 mg/kg | No detectable adverse cardiovascular toxicity[3][4] |
Table 2: In Vivo General Toxicology Profile
| Compound | Scaffold Type | Animal Model | Dose | Duration | Key Findings |
| LPC-058 | Hydroxamate | Rat | 40 mg/kg (q12h) | Not specified | Diarrhea, leukocytosis, and hepatotoxicity |
| LPC-233 | Hydroxamate | Rat | up to 125 mg/kg (q12h) | 7 days | No significant abnormalities observed |
| LPC-233 | Rat | 250 mg/kg | Single dose | No gross pathological abnormalities |
Experimental Protocols: A Closer Look at the Methodology
Understanding the experimental design is critical to interpreting the safety data. Below are the available details of the key in vivo safety studies for the compared LpxC inhibitors.
ACHN-975: Phase 1 Clinical Trial
-
Study Design: A double-blind, randomized, placebo-controlled, single-ascending-dose study was conducted in healthy volunteers.[1]
-
Objective: To assess the safety, tolerability, and pharmacokinetics of ACHN-975.[1]
-
Key Measurement: Continuous cardiovascular monitoring was performed to assess for any hemodynamic changes.
LPC-058: Preclinical Toxicology in Rats
-
Animal Model: Rats.
-
Dosing: 40 mg/kg administered every 12 hours.
-
Parameters Monitored: While specific details are limited, monitoring would have included clinical observations for signs of toxicity (e.g., diarrhea), hematology to assess for leukocytosis, and clinical chemistry to measure liver enzyme levels for hepatotoxicity.
LPC-233: 7-Day Repeat-Dose Toxicology in Rats
-
Animal Model: Sprague Dawley Rats (3 male, 3 female per group).[3]
-
Dosing: Vehicle control or LPC-233 at 25, 80, and a maximum achievable dose of 250 mg/kg (administered as 125 mg/kg every 12 hours).[3]
-
Administration: Oral gavage.[3]
-
Parameters Monitored: Gross pathological examinations were performed.[3]
LPC-233: Cardiovascular Safety in Dogs
-
Parameters Monitored: Cardiovascular parameters were monitored to detect any adverse effects.
Visualizing the Pathways: LpxC Inhibition and Potential Off-Target Effects
To better understand the mechanism of action and potential for toxicity, the following diagrams illustrate the LpxC pathway and a proposed mechanism for off-target effects of hydroxamate-based inhibitors.
Caption: The LpxC-catalyzed step in the lipid A biosynthetic pathway.
Caption: Proposed mechanism of off-target toxicity for hydroxamate LpxC inhibitors.
Discussion and Future Directions
The development of LpxC inhibitors highlights a critical challenge in antibiotic discovery: balancing efficacy with safety. The cardiovascular toxicity observed with early-generation hydroxamate inhibitors like ACHN-975 served as a crucial lesson, emphasizing the need for rigorous preclinical safety assessment. The adverse findings for ACHN-975 were not predicted by preclinical studies, underscoring the limitations of animal models in predicting human-specific toxicities.
The improved safety profile of LPC-233 suggests that structural modifications to the hydroxamate scaffold can mitigate off-target effects. The absence of the amino moiety present in ACHN-975 is thought to contribute to the enhanced safety of LPC-233.[5] Furthermore, the development of non-hydroxamate scaffolds remains a promising avenue to circumvent the inherent liabilities associated with the hydroxamate group's metal-chelating properties, which can lead to the inhibition of mammalian metalloenzymes such as matrix metalloproteinases (MMPs).[6]
Future research should focus on:
-
Developing more predictive preclinical models: Improving the translation of safety data from animals to humans is paramount.
-
Elucidating toxicity mechanisms: A deeper understanding of the molecular pathways underlying the observed cardiovascular and other toxicities will enable the design of safer inhibitors.
-
Exploring diverse chemical scaffolds: Continued investigation into non-hydroxamate inhibitors is crucial to identify candidates with wide therapeutic windows.
By carefully considering the lessons learned from past and present LpxC inhibitors, the scientific community can continue to make progress towards a new class of antibiotics to combat the growing threat of Gram-negative resistance.
References
- 1. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 2. criver.com [criver.com]
- 3. Novel monohydroxamate drugs attenuate myocardial reperfusion-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of LpxC-IN-13
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of a Novel LpxC Inhibitor
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This document provides essential logistical and safety information for the disposal of LpxC-IN-13, a potent LpxC inhibitor. As a novel research chemical, specific disposal protocols are contingent upon the manufacturer's Safety Data Sheet (SDS). This guide offers a framework for best practices in the absence of an immediately available SDS and directs users to obtain the necessary specific documentation.
Immediate Steps for Safe Disposal
The most critical step in ensuring the safe disposal of this compound is to consult its specific Safety Data Sheet (SDS). Chemical manufacturers and suppliers, such as MedChemExpress, are obligated to provide this document. The SDS for any chemical contains a dedicated section (Section 13) that outlines the appropriate disposal methods and any specific regulatory requirements.
Actionable Workflow for this compound Disposal:
Caption: Workflow for the safe and compliant disposal of this compound.
General Laboratory Chemical Disposal Protocol
In the absence of a specific SDS for this compound, the following general protocol for the disposal of a novel chemical inhibitor should be followed. This protocol is based on standard laboratory safety practices and information typically found in Safety Data Sheets for similar research compounds.
Important Note: This is a general guideline. The specific instructions in the this compound Safety Data Sheet, once obtained, will supersede this information.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated and properly labeled hazardous waste container.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Consult Institutional Guidelines: Before beginning any disposal procedure, review your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification if needed.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound waste.
-
Segregate the Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Collect all materials contaminated with this compound, including unused solid compound, solutions, and any contaminated labware (e.g., pipette tips, vials), in a designated hazardous waste container.
-
-
Properly Containerize the Waste:
-
Use a container that is compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally a safe choice for many chemical wastes.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.
-
-
Label the Waste Container:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include any known hazard information (e.g., "Potent Inhibitor," "Research Compound - Toxicity Not Fully Known").
-
Attach any other waste tags or labels required by your institution.
-
-
Store the Waste Container Safely:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Quantitative Data Summary
As this compound is a novel research compound, extensive quantitative data regarding its disposal parameters is not publicly available. The following table provides a general framework for the type of information that would be pertinent, based on common laboratory chemicals.
| Parameter | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 3033881-14-7 | MedChemExpress |
| Recommended Waste Stream | Hazardous Chemical Waste | General Laboratory Best Practices |
| Container Type | High-Density Polyethylene (HDPE) or similar | General Laboratory Best Practices |
| Storage Conditions | Secure, well-ventilated area | General Laboratory Best Practices |
| Regulatory Framework | Local, state, and federal regulations | Institutional EHS Guidelines |
By adhering to these procedures and prioritizing the acquisition of the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.
Safeguarding Your Research: A Guide to Handling LpxC-IN-13
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of LpxC-IN-13, a small molecule inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling novel, small molecule research chemicals of a similar nature. A thorough risk assessment should be conducted by laboratory personnel before beginning any work.[1]
I. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of laboratory safety when handling chemical compounds like this compound.[2] PPE serves as a crucial barrier, protecting you from potential exposure and minimizing the risk of injury or contamination.[3]
Minimum PPE Requirements:
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[4]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Should comply with ANSI Z87.1 standards.[5] Provides protection from moderate impacts and minor chemical splashes.[5] |
| Splash Goggles | Recommended when there is a potential for chemical splashes, as they provide a tighter seal to the face.[5] | |
| Face Shield | Should be worn in addition to safety glasses or goggles when handling larger volumes or when there is a significant splash hazard.[3][5] | |
| Hand Protection | Disposable Nitrile Gloves | The minimum requirement for incidental exposure.[4] Gloves should be inspected before use and removed immediately after any chemical contact, followed by hand washing.[4] For extended work or higher-risk procedures, consider double-gloving or using a more robust glove type. |
| Body Protection | Laboratory Coat | Protects skin and clothing from spills.[3] A flame-resistant lab coat is recommended if working with flammable materials.[5] |
| Respiratory Protection | Respirator (e.g., N95, half-mask) | Necessary when working with volatile chemicals or in areas with inadequate ventilation.[3] The appropriate type of respirator depends on the specific hazards and concentrations. |
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to maintain a safe and efficient research environment. The following diagram outlines the key steps for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
III. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated) | Items such as gloves, paper towels, and pipette tips contaminated with this compound should be placed in a clearly labeled, sealed bag and disposed of as chemical waste.[6] Do not use red biohazard bags for chemical waste.[6] |
| Liquid Waste (Aqueous & Organic) | Collect in a compatible, leak-proof, and clearly labeled waste container. Do not overfill containers; schedule a pickup when they are about 80% full.[6] It is often beneficial to segregate non-hazardous waste from hazardous waste to reduce disposal costs.[7] |
| Sharps Waste | Needles, syringes, and other sharp objects must be disposed of in a designated sharps container.[8] |
| Empty Containers | Empty vials that contained this compound should have their labels defaced or removed before disposal to prevent misuse. |
Important Considerations:
-
De-identification: For regulated substances, ensure proper documentation and de-identification of containers before disposal.[8]
-
Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.
-
In-Lab Treatment: In some cases, small quantities of chemical waste can be treated within the lab to render them non-hazardous, but this should only be done following established and approved protocols.[7]
By implementing these safety measures, you contribute to a secure research environment for yourself and your colleagues, allowing for the advancement of science without compromising well-being.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
